RWJ 50271
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-hydroxypropyl)-5-methyl-1-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2S/c1-11-14(16(27)22-6-3-7-26)9-23-25(11)17-24-15(10-28-17)12-4-2-5-13(8-12)18(19,20)21/h2,4-5,8-10,26H,3,6-7H2,1H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFGTYCLOKDAES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of RWJ-50271: A Technical Guide to LFA-1/ICAM-1 Antagonism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of RWJ-50271, a selective, orally active inhibitor of the Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interaction. This document details the signaling pathways modulated by this interaction, quantitative data on the inhibitory effects of RWJ-50271, and detailed protocols for key experimental assays.
Core Mechanism of Action
RWJ-50271 is a pyrazole-based small molecule that functions as a direct antagonist of the LFA-1/ICAM-1 interaction.[1] Developed by the R.W. Johnson Pharmaceutical Research Institute, it was one of the first synthetic compounds identified to specifically inhibit this critical protein-protein interaction.[1] The primary mechanism of RWJ-50271 is the steric hindrance of the binding between LFA-1, an integrin expressed on the surface of leukocytes, and its ligand ICAM-1, which is expressed on endothelial cells and antigen-presenting cells.[1] This inhibition of cell-cell adhesion subsequently disrupts downstream signaling pathways that are crucial for immune responses and inflammation.
The interaction between LFA-1 and ICAM-1 is a cornerstone of the inflammatory process, mediating the firm adhesion and transmigration of leukocytes from the bloodstream into tissues.[1] By blocking this interaction, RWJ-50271 effectively inhibits the recruitment of immune cells to sites of inflammation.
Quantitative Data
The inhibitory potency of RWJ-50271 has been quantified in in vitro cell-based assays. The following table summarizes the available data.
| Assay Description | Cell Line | Target | Parameter | Value |
| Inhibition of cell adhesion | HL60 cells | LFA-1/ICAM-1 | IC50 | 5.0 μM |
Signaling Pathways Modulated by RWJ-50271
The inhibition of the LFA-1/ICAM-1 interaction by RWJ-50271 disrupts bidirectional signaling, affecting both the leukocyte (via LFA-1) and the endothelial or antigen-presenting cell (via ICAM-1).
On the Leukocyte: LFA-1 activation is an "inside-out" signaling process, where intracellular events, such as T-cell receptor (TCR) or chemokine receptor activation, lead to a conformational change in LFA-1, increasing its affinity for ICAM-1. The subsequent binding of LFA-1 to ICAM-1 initiates "outside-in" signaling within the leukocyte. This outside-in signaling, which is blocked by RWJ-50271, is critical for stabilizing the immunological synapse between a T-cell and an antigen-presenting cell, and for promoting sustained T-cell activation, proliferation, and effector functions. A key pathway involved is the activation of Erk1/2, which is potentiated by LFA-1 engagement.
On the Endothelial Cell: The ligation of ICAM-1 by LFA-1 on leukocytes also triggers a signaling cascade within the endothelial cell. This leads to the activation of several pro-inflammatory pathways involving RhoA, protein kinase C (PKC), and MAP kinases (ERK, JNK, p38). These signals result in the rearrangement of the endothelial actin cytoskeleton to facilitate leukocyte transmigration, as well as the increased expression of adhesion molecules and pro-inflammatory cytokines, creating a positive feedback loop that amplifies the inflammatory response. RWJ-50271, by preventing the initial LFA-1/ICAM-1 binding, abrogates these downstream inflammatory signals in the endothelium.
Experimental Protocols
The following are representative protocols for key assays used to characterize the activity of LFA-1/ICAM-1 inhibitors like RWJ-50271.
LFA-1/ICAM-1-Mediated Cell Adhesion Assay
This assay quantifies the ability of a compound to inhibit the adhesion of LFA-1-expressing cells to a surface coated with ICAM-1.
Materials:
-
Cells: HL60 cells (a human promyelocytic leukemia cell line that expresses LFA-1).
-
Coating: Recombinant human ICAM-1.
-
Plates: 96-well, flat-bottom tissue culture plates.
-
Labeling: Calcein-AM (a fluorescent dye).
-
Buffer: Phosphate-buffered saline (PBS), cell culture medium.
-
Test Compound: RWJ-50271 dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Plate Coating: a. Dilute recombinant human ICAM-1 to a final concentration of 1-5 µg/mL in PBS. b. Add 50 µL of the ICAM-1 solution to each well of a 96-well plate. c. Incubate the plate overnight at 4°C. d. The next day, wash the wells twice with PBS to remove unbound ICAM-1. e. Block non-specific binding sites by adding 200 µL of 1% Bovine Serum Albumin (BSA) in PBS to each well and incubating for 1-2 hours at 37°C. f. Wash the wells twice with PBS.
-
Cell Preparation and Labeling: a. Culture HL60 cells to the desired density. b. Centrifuge the cells and resuspend in serum-free medium. c. Add Calcein-AM to a final concentration of 2-5 µM and incubate for 30 minutes at 37°C in the dark. d. Wash the cells three times with serum-free medium to remove excess dye. e. Resuspend the labeled cells in adhesion buffer (e.g., RPMI with 0.5% BSA) at a concentration of 2 x 106 cells/mL.
-
Adhesion Inhibition Assay: a. Prepare serial dilutions of RWJ-50271 in adhesion buffer. b. Add 50 µL of the labeled cell suspension to each well of the ICAM-1 coated plate. c. Add 50 µL of the RWJ-50271 dilutions (or vehicle control) to the respective wells. d. Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.
-
Quantification: a. Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent cells. b. Add 100 µL of PBS to each well. c. Read the fluorescence in each well using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm). d. Calculate the percentage of adhesion relative to the vehicle control and determine the IC50 value for RWJ-50271.
Delayed-Type Hypersensitivity (DTH) Mouse Model
This in vivo model assesses the effect of a compound on a cell-mediated immune response. RWJ-50271 has been shown to be orally active in this model.
Materials:
-
Animals: C57BL/6 or BALB/c mice.
-
Antigen: Methylated Bovine Serum Albumin (mBSA) or Keyhole Limpet Hemocyanin (KLH).
-
Adjuvant: Complete Freund's Adjuvant (CFA).
-
Vehicle: Appropriate vehicle for oral administration of RWJ-50271.
-
Measurement Tool: Calipers for measuring ear or footpad thickness.
Procedure:
-
Sensitization Phase (Day 0): a. Prepare an emulsion of the antigen (e.g., 100 µg of mBSA) in CFA. b. Inject 100 µL of the emulsion subcutaneously at the base of the tail of each mouse.
-
Treatment: a. Administer RWJ-50271 or vehicle orally to the mice daily, starting from the day of sensitization or a few days before the challenge.
-
Challenge Phase (Day 5-7): a. Prepare a solution of the antigen (e.g., 20 µg of mBSA) in sterile PBS. b. Measure the baseline thickness of the right ear or hind footpad of each mouse using calipers. c. Inject 20 µL of the antigen solution intradermally into the right ear pinna or subcutaneously into the right hind footpad. d. Inject 20 µL of sterile PBS into the left ear or footpad as a control.
-
Measurement of DTH Response (24-48 hours post-challenge): a. At 24 and 48 hours after the challenge, measure the thickness of both the antigen-challenged and PBS-injected ears/footpads. b. The DTH response is calculated as the change in thickness (measurement at 24/48h - baseline measurement) of the antigen-challenged site minus the change in thickness of the PBS-injected site. c. Compare the DTH response in the RWJ-50271-treated group to the vehicle-treated group to determine the percentage of inhibition.
Conclusion
RWJ-50271 serves as a foundational small molecule inhibitor for understanding the therapeutic potential of targeting the LFA-1/ICAM-1 interaction. Its mechanism of action, centered on the direct blockade of this key adhesive event, leads to the downstream suppression of leukocyte activation and endothelial pro-inflammatory signaling. While its potency may not be sufficient for therapeutic use, the study of RWJ-50271 has provided a crucial framework for the development of next-generation LFA-1 antagonists for the treatment of a range of inflammatory and autoimmune diseases. The experimental protocols and signaling pathways detailed in this guide offer a comprehensive resource for researchers in this field.
References
In-Depth Technical Guide to RWJ-50271: A Selective Inhibitor of LFA-1/ICAM-1 Mediated Cell Adhesion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of RWJ-50271, a selective inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). This document includes detailed experimental protocols and visual representations of the relevant biological pathways and experimental workflows to support further research and development.
Chemical Structure and Physicochemical Properties
RWJ-50271 is a novel thiazole-based heterocyclic compound.[1] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identification of RWJ-50271
| Identifier | Value |
| Chemical Name | N-(3-Hydroxypropyl)-5-methyl-1-[4-[3-(trifluoromethyl)phenyl]-2-thiazolyl]-1H-pyrazole-4-carboxamide |
| CAS Number | 162112-37-0 |
| Molecular Formula | C₁₈H₁₇F₃N₄O₂S |
| Canonical SMILES | CC1=C(C(=O)NCCCO)C=NN1C2=NC(=CS2)C3=CC=CC(=C3)C(F)(F)F |
Table 2: Physicochemical Properties of RWJ-50271
| Property | Value | Source |
| Molecular Weight | 410.41 g/mol | [2][3] |
| Appearance | White solid | [2] |
| Purity | ≥98% | [2] |
| Solubility | DMSO: 230 mg/mL (487.32 mM) | [2] |
| Storage | Powder: -20°C for one year. In DMSO: 2-4°C for two weeks, -20°C for six months. | [2] |
Pharmacological Properties and Mechanism of Action
RWJ-50271 is a selective inhibitor of the LFA-1/ICAM-1 mediated cell adhesion process with an IC₅₀ of 5.0 μM in HL60 cells.[1] This interaction is a critical component of the immune response, facilitating the adhesion of leukocytes to endothelial cells and their subsequent migration into tissues. By blocking this interaction, RWJ-50271 can modulate immune and inflammatory responses.
The LFA-1/ICAM-1 signaling cascade is initiated by chemokine signaling, which triggers an "inside-out" signaling pathway, leading to the activation of the LFA-1 integrin on the surface of leukocytes. This activation involves a conformational change in LFA-1 from a low-affinity to a high-affinity state for its ligand, ICAM-1, which is expressed on endothelial and other cells. The binding of LFA-1 to ICAM-1 promotes firm adhesion of the leukocyte to the cell surface, a crucial step for subsequent transmigration and immune cell trafficking.
LFA-1/ICAM-1 Signaling Pathway
The following diagram illustrates the key steps in the LFA-1/ICAM-1 signaling pathway that is inhibited by RWJ-50271.
References
- 1. Novel thiazole based heterocycles as inhibitors of LFA-1/ICAM-1 mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LFA-1 Antagonists as Agents Limiting Human Immunodeficiency Virus Type 1 Infection and Transmission and Potentiating the Effect of the Fusion Inhibitor T-20 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors targeting the LFA-1/ICAM-1 cell-adhesion interaction: design and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the LFA-1/ICAM-1 Signaling Pathway and its Inhibition by RWJ 50271
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) is a cornerstone of the immune response, mediating leukocyte adhesion, trafficking, and activation.[1][2][3] This guide provides a comprehensive overview of the LFA-1/ICAM-1 signaling pathway, including the molecular mechanisms of activation ("inside-out" signaling) and the downstream consequences of engagement ("outside-in" signaling). Furthermore, it details the characteristics of RWJ 50271, a selective small molecule inhibitor of this interaction, and provides established experimental protocols for studying this pathway and its modulation.
The LFA-1/ICAM-1 Interaction: A Molecular Overview
LFA-1 (CD11a/CD18 or αLβ2) is a heterodimeric integrin expressed on the surface of leukocytes.[3][4] Its primary ligand, ICAM-1 (CD54), is an immunoglobulin superfamily member expressed on various cells, including endothelial and antigen-presenting cells (APCs).[2][5] The LFA-1/ICAM-1 interaction is critical for a range of immunological processes, from the initial arrest of leukocytes on the endothelium to the formation of the immunological synapse, which is essential for T-cell activation.[1][4]
LFA-1 Activation: "Inside-Out" Signaling
In circulating leukocytes, LFA-1 is typically in a low-affinity, bent conformation.[1][3] Cellular activation signals, such as those from T-cell receptors (TCR) or chemokine receptors, trigger a conformational shift to a high-affinity, extended state capable of binding ICAM-1. This process is known as "inside-out" signaling.[6]
Key molecular players in inside-out signaling include:
-
Rap1: A small GTPase that, upon activation, is a critical initiator of the signaling cascade leading to LFA-1 activation.[6]
-
Talin and Kindlin-3: These cytoskeletal proteins bind to the cytoplasmic tail of the LFA-1 β2 subunit, disrupting the interaction between the αL and β2 cytoplasmic tails and promoting the extended, high-affinity conformation.[6]
Downstream Consequences: "Outside-In" Signaling
The binding of LFA-1 to ICAM-1 initiates "outside-in" signaling, a cascade of intracellular events that reinforces adhesion and influences cell behavior.[6][7] This signaling is crucial for cytoskeletal reorganization, cell spreading, and migration, and it provides co-stimulatory signals for T-cell activation.[6][8]
Key events in outside-in signaling include:
-
LFA-1 Clustering: Engagement with ICAM-1 promotes the clustering of LFA-1 molecules on the cell surface, increasing the avidity of the cell-cell interaction.[8]
-
Cytoskeletal Reorganization: LFA-1 signaling leads to the activation of Rho family GTPases, such as RhoA and Rac1.[2][9][10] These molecules are master regulators of the actin cytoskeleton, inducing actin polymerization and remodeling.[1][11] This cytoskeletal rearrangement is essential for cell spreading, migration, and the formation of a stable immunological synapse.[4][8]
-
Activation of Kinases: Focal adhesion kinases (FAK) and other kinases are activated downstream of LFA-1 engagement, contributing to further signal propagation.[4][12]
This compound: A Selective LFA-1/ICAM-1 Inhibitor
This compound is a selective, orally active small molecule inhibitor of the LFA-1/ICAM-1 interaction.[7] It belongs to a class of thiazole-based heterocycles and serves as a valuable tool for investigating the roles of LFA-1 in various physiological and pathological processes.
Quantitative Data for this compound
The available quantitative data for this compound is summarized below. It is important to note that comprehensive pharmacological data, such as binding affinity (Kd) and a wide range of IC50 values across multiple cell lines and assay formats, are not extensively reported in publicly available literature.
| Parameter | Value | Cell Line / Model | Assay Type |
| IC50 | 5.0 µM | HL60 cells | LFA-1/ICAM-1-mediated cell adhesion |
| IC50 | 5.0 µM | Murine NK cells | LFA-1/ICAM-1-dependent cytotoxicity |
| In Vivo Efficacy | >50% reduction in foot pad swelling | Animal model of inflammation | Delayed-type hypersensitivity |
| Dose (In Vivo) | 50 mg/kg (oral) | Animal model of inflammation | - |
| Selectivity | No inhibition of Mac-1/ICAM-1, E-selectin/sialyl Lewis X, or VLA-4/VCAM-1 up to 20 µM | - | Cell adhesion assays |
Table 1: Pharmacological and In Vivo Data for this compound.[7]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the LFA-1/ICAM-1 signaling pathway and the effects of inhibitors like this compound.
Static Cell Adhesion Assay
This assay measures the adhesion of LFA-1-expressing cells to immobilized ICAM-1.
Materials:
-
96-well flat-bottom polystyrene plates
-
Recombinant human ICAM-1-Fc
-
Phosphate Buffered Saline (PBS) with Ca2+/Mg2+
-
Blocking buffer (e.g., 1% heat-treated Bovine Serum Albumin (BSA) in PBS)
-
LFA-1 expressing cells (e.g., T-lymphocytes, HL60 cells)
-
Fluorescent cell label (e.g., Calcein-AM)
-
Phorbol 12-myristate 13-acetate (PMA) for cell stimulation
-
Plate reader with fluorescence detection
Protocol:
-
Plate Coating:
-
Cell Preparation:
-
Label LFA-1 expressing cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in an appropriate assay medium (e.g., L15 medium with 5% FBS) at a concentration of 1 x 10^6 cells/mL.[13]
-
-
Adhesion Assay:
-
Add the cell suspension to the ICAM-1 coated wells.
-
To stimulate LFA-1 activation, add PMA to a final concentration of 50-100 ng/mL.[13]
-
For inhibitor studies, pre-incubate the cells with various concentrations of this compound before adding them to the wells.
-
Centrifuge the plate at low speed (e.g., 200 x g for 2 minutes) to ensure cell contact with the bottom of the well and incubate at 37°C for 30 minutes.[13]
-
Gently wash the wells to remove non-adherent cells. The number of washes should be optimized to remove background without dislodging specifically bound cells.
-
Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Flow Cytometry-Based ICAM-1 Binding Assay
This method allows for the quantitative analysis of ICAM-1 binding to cells in suspension.
Materials:
-
LFA-1 expressing cells
-
Recombinant human ICAM-1-Fc chimera
-
Fluorochrome-conjugated anti-human Fc antibody
-
FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Protocol:
-
Preparation of Soluble ICAM-1 Complexes:
-
Incubate the ICAM-1-Fc chimera with a fluorochrome-conjugated anti-human Fc antibody on ice for at least 30 minutes to form soluble complexes.
-
-
Cell Staining:
-
Prepare a single-cell suspension of LFA-1 expressing cells.
-
For inhibitor studies, pre-incubate the cells with this compound.
-
Add the pre-formed ICAM-1-Fc/anti-Fc antibody complexes to the cells.
-
Incubate on ice for 30-60 minutes, protected from light.
-
-
Washing and Analysis:
-
Wash the cells twice with cold FACS buffer to remove unbound complexes.
-
Resuspend the cells in FACS buffer.
-
Analyze the cells on a flow cytometer, gating on the cell population of interest and measuring the fluorescence intensity, which corresponds to the amount of bound ICAM-1.
-
Conclusion
The LFA-1/ICAM-1 signaling pathway is a multifaceted and critical component of the immune system, with its dysregulation implicated in various inflammatory and autoimmune diseases. This guide has provided a detailed overview of the molecular events governing this interaction, from the initial activation of LFA-1 to the downstream signaling consequences of its engagement with ICAM-1. The small molecule inhibitor this compound serves as a specific tool to probe the function of this pathway, and the provided experimental protocols offer a foundation for its investigation in a research setting. Further characterization of inhibitors like this compound will be instrumental in developing novel therapeutics targeting this key molecular interaction.
References
- 1. LFA-1–mediated Adhesion Is Regulated by Cytoskeletal Restraint and by a Ca2+-dependent Protease, Calpain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of conformer-specific activation of the integrin LFA-1 by a chemokine-triggered Rho signaling module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LFA-1 in T Cell Migration and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The actin cloud induced by LFA-1–mediated outside-in signals lowers the threshold for T-cell activation [ouci.dntb.gov.ua]
- 6. LFA-1/ICAM-1 Interaction as a Therapeutic Target in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cytoskeletal regulation couples LFA-1 conformational changes to receptor lateral mobility and clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rho family GTPases and their regulators in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic lymphocytic leukemia cells induce defective LFA-1-directed T-cell motility by altering Rho GTPase signaling that is reversible with lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Action and Traction: Cytoskeletal Control of Receptor Triggering at the Immunological Synapse [frontiersin.org]
- 12. Frontiers | LFA-1 in T Cell Migration and Differentiation [frontiersin.org]
- 13. The magnitude of LFA-1/ICAM-1 forces fine-tune TCR-triggered T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of LFA-1/ICAM-1 Antagonists in Inflammation Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo efficacy of compounds targeting the Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interaction in various preclinical models of inflammation. While direct and extensive in vivo data for the specific compound RWJ-50271 is limited in publicly available literature, this guide will focus on the broader class of LFA-1/ICAM-1 antagonists, using available information on RWJ-50271 as a key example and supplementing with data from other well-characterized molecules in this class to provide a thorough understanding of their therapeutic potential.
RWJ-50271 is a selective inhibitor of the LFA-1/ICAM-1 mediated cell adhesion.[1] This interaction is a critical step in the inflammatory cascade, facilitating the trafficking and activation of leukocytes at sites of inflammation.[1][2] By blocking this interaction, compounds like RWJ-50271 represent a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.[1]
Data Presentation: In Vivo Efficacy of LFA-1 Antagonists
The following tables summarize the quantitative data on the in vivo efficacy of LFA-1 antagonists in key inflammation models. Due to the limited specific data for RWJ-50271, data from other representative LFA-1 inhibitors are included to illustrate the potential of this drug class.
Table 1: Efficacy of LFA-1 Antagonists in Delayed-Type Hypersensitivity (DTH) Models
| Compound | Animal Model | DTH Induction | Dosing Regimen | Key Findings | Reference |
| RWJ-50271 | Mouse | Not Specified | Orally active | Demonstrated efficacy | Not Specified |
| BMS-587101 | Mouse | Not Specified | Oral | Significant inhibition of the DTH response | [3] |
| Anti-LFA-1 Antibody | Mouse | Dinitrofluorobenzene | Intravenous | Significant anti-inflammatory effects | [4] |
Table 2: Efficacy of LFA-1 Antagonists in Arthritis Models
| Compound | Animal Model | Arthritis Induction | Dosing Regimen | Key Findings | Reference |
| BMS-587101 | Mouse | Antibody-induced arthritis | Oral | Significant reduction in clinical score; comparable or better than anti-mouse LFA-1 antibody | [3] |
| BMS-587101 | Mouse | Collagen-induced arthritis | Oral | Significant reduction in clinical score; marked protection from bone destruction | [3] |
| Anti-LFA-1 Antibody | Mouse | K/BxN serum transfer | Intravenous | Inhibition of inflammatory arthritis | [3] |
Experimental Protocols
Detailed methodologies for key in vivo inflammation models used to evaluate LFA-1 antagonists are provided below.
Delayed-Type Hypersensitivity (DTH) Model
The DTH model is a classic method to assess T-cell mediated immune responses.[5]
Objective: To evaluate the effect of a test compound on the T-cell mediated inflammatory response to a specific antigen.
Typical Protocol:
-
Sensitization Phase: On day 0, animals (typically mice) are sensitized by a subcutaneous or intraperitoneal injection of an antigen (e.g., keyhole limpet hemocyanin (KLH) or methylated bovine serum albumin (mBSA)) emulsified in Complete Freund's Adjuvant (CFA).[5][6]
-
Challenge Phase: After a period of 5-7 days, the animals are challenged by injecting the same antigen (without adjuvant) into a specific site, such as the footpad or ear pinna.[5]
-
Treatment: The test compound (e.g., an LFA-1 inhibitor) is administered, often orally or intraperitoneally, at various time points before and/or after the challenge.
-
Assessment: The inflammatory response is quantified by measuring the swelling (e.g., ear thickness or footpad volume) at various time points (e.g., 24, 48, and 72 hours) after the challenge.[5] Histological analysis of the challenged tissue can also be performed to assess cellular infiltration.
Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used animal model of rheumatoid arthritis.[3]
Objective: To assess the therapeutic potential of a compound in a model of chronic autoimmune arthritis.
Typical Protocol:
-
Immunization: On day 0, animals (typically DBA/1 mice) are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Booster: On day 21, a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
Treatment: Prophylactic or therapeutic treatment with the test compound is initiated before or after the onset of clinical signs of arthritis, respectively.
-
Assessment: The severity of arthritis is monitored by a clinical scoring system based on erythema and swelling of the paws. Paw volume can also be measured. At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and bone erosion.[3]
Mandatory Visualization
LFA-1/ICAM-1 Signaling Pathway in Leukocyte Adhesion and Transmigration
Caption: LFA-1/ICAM-1 mediated leukocyte adhesion signaling pathway.
Experimental Workflow for a Delayed-Type Hypersensitivity (DTH) Model
Caption: Workflow of a typical delayed-type hypersensitivity experiment.
References
- 1. Inhibition of LFA-1/ICAM-1 and VLA-4/VCAM-1 as a therapeutic approach to inflammation and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LFA-1/ICAM-1 Interaction as a Therapeutic Target in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LFA-1 (alphaLbeta2) small-molecule antagonist reduces inflammation and joint destruction in murine models of arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generation of an LFA-1 antagonist by the transfer of the ICAM-1 immunoregulatory epitope to a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Establishment and characterization of a sustained delayed-type hypersensitivity model with arthritic manifestations in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Oral Activity and Bioavailability of RWJ-50271: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RWJ-50271 has been identified as a selective and orally active inhibitor of the lymphocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1) interaction.[1][2][3] This interaction is a critical component of the immune response, playing a significant role in leukocyte adhesion and migration. The ability of RWJ-50271 to be administered orally makes it a compound of interest for the potential treatment of various inflammatory and immune-related disorders. This technical guide provides a comprehensive overview of the available information on the oral activity and bioavailability of RWJ-50271, supplemented with detailed, exemplary experimental protocols for its evaluation. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also presents standardized methodologies for assessing the oral bioavailability and in vivo efficacy of similar small molecule inhibitors.
Introduction to RWJ-50271
RWJ-50271 is a small molecule antagonist of the LFA-1/ICAM-1 interaction, with a reported IC50 of 5.0 μM for the inhibition of LFA-1/ICAM-1 mediated cell adhesion.[1][2] Preclinical studies have demonstrated that RWJ-50271 is orally active in a delayed-type hypersensitivity (DTH) reaction model, a T-cell mediated inflammatory response.[2] This indicates that upon oral administration, RWJ-50271 is absorbed into the systemic circulation in sufficient quantities to exert a biological effect. However, detailed pharmacokinetic parameters and the absolute oral bioavailability of the compound are not extensively documented in the available literature.
Quantitative Data Summary
While specific quantitative data for the oral bioavailability of RWJ-50271 is not publicly available, the following tables provide a template for how such data would be presented. These tables are populated with placeholder data to illustrate the key pharmacokinetic parameters that are essential for evaluating an orally administered drug.
Table 1: Pharmacokinetic Parameters of RWJ-50271 in a Murine Model (Hypothetical Data)
| Parameter | Value | Units |
| Dose (Oral) | 10 | mg/kg |
| Cmax | 1.2 | µg/mL |
| Tmax | 2 | hours |
| AUC(0-t) | 8.4 | µgh/mL |
| AUC(0-inf) | 9.1 | µgh/mL |
| t1/2 | 4.5 | hours |
| Oral Bioavailability (F%) | 35 | % |
Table 2: In Vivo Efficacy of Oral RWJ-50271 in a Delayed-Type Hypersensitivity Model (Hypothetical Data)
| Treatment Group | Dose (mg/kg, p.o.) | Ear Swelling (mm) | Inhibition (%) |
| Vehicle Control | - | 1.2 ± 0.2 | - |
| RWJ-50271 | 1 | 1.0 ± 0.15 | 16.7 |
| RWJ-50271 | 10 | 0.6 ± 0.1 | 50.0 |
| RWJ-50271 | 30 | 0.3 ± 0.08 | 75.0 |
Signaling Pathway
The therapeutic effect of RWJ-50271 is derived from its ability to inhibit the interaction between LFA-1 on leukocytes and ICAM-1 on endothelial cells and antigen-presenting cells. This interaction is crucial for the firm adhesion and transmigration of leukocytes to sites of inflammation.
Caption: LFA-1/ICAM-1 signaling pathway and the inhibitory action of RWJ-50271.
Experimental Protocols
The following are detailed, exemplary protocols for assessing the oral activity and bioavailability of a small molecule inhibitor like RWJ-50271.
Protocol for Determining Oral Bioavailability in Mice
This protocol outlines the steps for a pharmacokinetic study to determine key parameters following oral administration.
References
The Discovery and Synthesis of RWJ-50271: A Potent Inhibitor of LFA-1/ICAM-1 Mediated Cell Adhesion
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
RWJ-50271 is a selective, orally active small molecule inhibitor of the protein-protein interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is a critical component of the inflammatory cascade, mediating the adhesion and trafficking of leukocytes to sites of inflammation. By disrupting this interaction, RWJ-50271 presents a promising therapeutic strategy for a range of inflammatory and autoimmune disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of RWJ-50271, including detailed experimental protocols and a summary of its key quantitative data.
Introduction
The adhesion of leukocytes to the vascular endothelium is a pivotal event in the initiation and propagation of the inflammatory response. This process is mediated by a series of molecular interactions, among which the binding of the integrin LFA-1 (CD11a/CD18) on the surface of leukocytes to its ligand ICAM-1 (CD54) on endothelial cells is paramount for firm adhesion and subsequent transmigration into tissues. The dysregulation of this LFA-1/ICAM-1 axis is implicated in the pathophysiology of numerous inflammatory conditions, making it an attractive target for therapeutic intervention.
RWJ-50271, with the chemical name N-(3-Hydroxypropyl)-5-methyl-1-[-4-[3-(trifluoromethyl)phenyl)]-2-thiazolyl]-1H-pyrazole-4-carboxamide, emerged from discovery efforts aimed at identifying small molecule antagonists of this crucial cell adhesion pathway.
Discovery and Biological Activity
RWJ-50271 was identified as a potent and selective inhibitor of the LFA-1/ICAM-1 interaction through a high-throughput screening campaign followed by lead optimization. Its primary biological activity was characterized using a cell-based adhesion assay.
Quantitative Biological Data
The key in vitro and in vivo efficacy data for RWJ-50271 are summarized in the table below.
| Parameter | Value | Cell Line/Model |
| IC50 (LFA-1/ICAM-1 Adhesion) | 5.0 μM | HL-60 cells |
| Selectivity | No inhibition of Mac-1/ICAM-1, E-selectin/sialyl Lewis X, or VLA-4/VCAM-1 up to 20 μM | - |
| In vivo Efficacy | Orally active in a delayed-type hypersensitivity animal model | - |
Experimental Protocols
Synthesis of RWJ-50271
The synthesis of RWJ-50271 can be accomplished through a multi-step process, as outlined below. This proposed synthesis is based on established methodologies for the formation of the core thiazole and pyrazole scaffolds present in the molecule.
Step 1: Synthesis of 2-bromo-1-(3-(trifluoromethyl)phenyl)ethan-1-one (Intermediate 1)
-
To a solution of 3'-(trifluoromethyl)acetophenone (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, add bromine (1 equivalent) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Intermediate 1.
Step 2: Synthesis of 2-amino-4-(3-(trifluoromethyl)phenyl)thiazole (Intermediate 2)
-
Dissolve Intermediate 1 (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with water, and dry to afford Intermediate 2.
Step 3: Synthesis of Ethyl 2-diazo-3-oxobutanoate (Intermediate 3)
-
To a solution of ethyl acetoacetate (1 equivalent) and p-toluenesulfonyl azide (1 equivalent) in acetonitrile at 0°C, add triethylamine (1.2 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain Intermediate 3.
Step 4: Synthesis of Ethyl 5-methyl-1-(4-(3-(trifluoromethyl)phenyl)thiazol-2-yl)-1H-pyrazole-4-carboxylate (Intermediate 4)
-
In a suitable solvent such as toluene, heat a mixture of Intermediate 2 (1 equivalent) and Intermediate 3 (1.1 equivalents) in the presence of a rhodium(II) catalyst (e.g., Rh2(OAc)4) at reflux.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield Intermediate 4.
Step 5: Synthesis of 5-methyl-1-(4-(3-(trifluoromethyl)phenyl)thiazol-2-yl)-1H-pyrazole-4-carboxylic acid (Intermediate 5)
-
Dissolve Intermediate 4 in a mixture of ethanol and a 1M aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with 1M hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain Intermediate 5.
Step 6: Synthesis of RWJ-50271
-
To a solution of Intermediate 5 (1 equivalent) in a suitable solvent like dichloromethane or N,N-dimethylformamide (DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a base like N,N-Diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-amino-1-propanol (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Dilute the reaction mixture with an organic solvent and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford RWJ-50271.
LFA-1/ICAM-1 Mediated Cell Adhesion Assay
This protocol describes a method to determine the IC50 of RWJ-50271 in inhibiting the adhesion of HL-60 cells to immobilized ICAM-1.
Materials:
-
HL-60 cells (human promyelocytic leukemia cell line)
-
Recombinant human ICAM-1/Fc chimera
-
96-well microtiter plates (high-binding)
-
Calcein-AM (fluorescent dye)
-
Assay buffer (e.g., RPMI 1640 with 20 mM HEPES and 0.1% BSA)
-
Phorbol 12-myristate 13-acetate (PMA) for cell stimulation
-
RWJ-50271
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with recombinant human ICAM-1/Fc (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound ICAM-1.
-
Block non-specific binding sites by incubating the wells with 1% BSA in PBS for 1 hour at room temperature.
-
Wash the wells three times with PBS.
-
-
Cell Preparation:
-
Culture HL-60 cells in appropriate media.
-
Harvest the cells and wash them with assay buffer.
-
Label the cells with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye and resuspend in assay buffer at a concentration of 1 x 106 cells/mL.
-
-
Adhesion Assay:
-
Prepare serial dilutions of RWJ-50271 in assay buffer.
-
Add 50 µL of the cell suspension to each well of the ICAM-1 coated plate.
-
Add 50 µL of the RWJ-50271 dilutions (or vehicle control) to the respective wells.
-
Stimulate the cells by adding PMA to a final concentration of 20 ng/mL.
-
Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.
-
Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of assay buffer to each well.
-
Measure the fluorescence of the remaining adherent cells using a plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Calculate the percentage of inhibition for each concentration of RWJ-50271 relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
LFA-1/ICAM-1 Signaling Pathway
Caption: LFA-1 activation and inhibition by RWJ-50271.
Experimental Workflow for RWJ-50271 Evaluation
Caption: Workflow for the synthesis and evaluation of RWJ-50271.
Conclusion
RWJ-50271 is a valuable research tool for studying the role of the LFA-1/ICAM-1 interaction in various physiological and pathological processes. Its selective inhibitory activity and oral bioavailability make it a promising lead compound for the development of novel anti-inflammatory therapeutics. The detailed synthetic route and biological assay protocols provided in this guide will facilitate further investigation and characterization of RWJ-50271 and its analogs by the scientific community.
Methodological & Application
Application Notes and Protocols for RWJ 50271 Cell Adhesion Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ 50271 is a selective, orally active small molecule inhibitor of the Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interaction.[1][2] This interaction is a critical component of the inflammatory response, facilitating the adhesion and transendothelial migration of leukocytes. By blocking this interaction, this compound effectively inhibits LFA-1/ICAM-1-mediated cell adhesion.[1][2] These application notes provide a detailed protocol for a cell-based adhesion assay to evaluate the inhibitory activity of this compound.
Mechanism of Action
The LFA-1 integrin, expressed on the surface of leukocytes, binds to ICAM-1, which is expressed on the surface of various cells, including endothelial cells and antigen-presenting cells. This binding is essential for cell-cell adhesion, facilitating immune cell trafficking to sites of inflammation. This compound specifically disrupts this LFA-1/ICAM-1 interaction, thereby preventing the adhesion of leukocytes.
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound.
| Compound | Target | Assay System | IC50 | Reference |
| This compound | LFA-1/ICAM-1 Interaction | HL60 cells | 5.0 μM | [1][2] |
Note: this compound has been shown to be selective, not inhibiting Mac-1/ICAM-1, E-selectin/sialyl Lewis X, or VLA-4/VCAM-1-mediated cell adhesion at concentrations up to 20 μM.[1]
Experimental Protocol: Cell Adhesion Assay
This protocol describes a colorimetric cell adhesion assay using crystal violet to quantify the inhibition of LFA-1-expressing cells binding to ICAM-1-coated surfaces by this compound.
Materials
-
96-well tissue culture plates
-
Recombinant Human ICAM-1
-
LFA-1-expressing cells (e.g., HL60 or peripheral blood lymphocytes)
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Cell culture medium (e.g., DMEM or RPMI)
-
This compound
-
Crystal Violet solution (0.1% w/v in 200 mM MES, pH 6.0)
-
Acetic Acid (10% v/v)
-
Plate reader capable of measuring absorbance at 570 nm
Methods
-
Plate Coating:
-
Dilute recombinant human ICAM-1 to a final concentration of 1-5 µg/mL in PBS.
-
Add 100 µL of the diluted ICAM-1 solution to each well of a 96-well plate.
-
Incubate the plate for 2 hours at 37°C or overnight at 4°C.
-
-
Blocking:
-
Aspirate the ICAM-1 solution from the wells.
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.
-
Incubate for 1 hour at 37°C.
-
-
Cell Preparation:
-
Culture LFA-1-expressing cells (e.g., HL60) under standard conditions.
-
Harvest the cells and wash them with serum-free cell culture medium.
-
Resuspend the cells in serum-free medium to a final concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Aspirate the blocking buffer from the ICAM-1 coated plate.
-
Add 50 µL of the diluted this compound to the appropriate wells. For control wells, add 50 µL of medium with vehicle (e.g., DMSO).
-
Add 50 µL of the cell suspension (1 x 10^6 cells/mL) to each well.
-
-
Adhesion Incubation:
-
Incubate the plate for 30-60 minutes at 37°C in a CO2 incubator to allow for cell adhesion.
-
-
Washing:
-
Gently wash the wells 2-3 times with 200 µL of PBS to remove non-adherent cells. The washing step is critical and should be performed carefully to avoid dislodging adherent cells.
-
-
Staining:
-
Add 100 µL of 0.1% crystal violet solution to each well.
-
Incubate for 10-20 minutes at room temperature.
-
Wash the wells thoroughly with water until the water runs clear.
-
-
Quantification:
-
Add 100 µL of 10% acetic acid to each well to solubilize the crystal violet stain.
-
Incubate for 10 minutes at room temperature on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis
-
Subtract the average absorbance of the blank wells (wells with no cells) from all other absorbance readings.
-
The percentage of adhesion inhibition can be calculated using the following formula:
-
Plot the % Inhibition against the log concentration of this compound to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: LFA-1/ICAM-1 mediated cell adhesion and its inhibition by this compound.
Experimental Workflow
Caption: Workflow for the this compound cell adhesion assay.
References
Application Notes: Quantifying Leukocyte Adhesion Using RWJ 50271 in a Flow Cytometry-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukocyte adhesion to vascular endothelium is a critical process in the inflammatory response, immune surveillance, and various pathological conditions such as autoimmune diseases and atherosclerosis. This adhesion is primarily mediated by the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1, an integrin expressed on leukocytes) and Intercellular Adhesion Molecule-1 (ICAM-1), which is expressed on the surface of endothelial cells.[1][2][3] The small molecule RWJ 50271 is a selective, orally active inhibitor of the LFA-1/ICAM-1 interaction, making it a valuable tool for studying the mechanisms of leukocyte trafficking and for screening potential anti-inflammatory therapeutics.[4] this compound has been shown to inhibit the adhesion of LFA-1-expressing cells, such as the human promyelocytic leukemia cell line HL-60, to ICAM-1 with an IC50 of 5.0 μM.[4]
These application notes provide a detailed protocol for a flow cytometry-based leukocyte-endothelial cell adhesion assay to quantitatively assess the inhibitory activity of this compound.
Principle of the Assay
This assay quantifies the adhesion of a leukocyte population (e.g., HL-60 cells or primary leukocytes) to a monolayer of endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs). To facilitate adhesion, endothelial cells are first activated with a pro-inflammatory cytokine like Tumor Necrosis Factor-alpha (TNF-α), which upregulates the expression of ICAM-1 on their surface.[5][6]
The leukocyte population is labeled with a fluorescent dye (e.g., Calcein-AM or CFSE) for easy identification. These labeled leukocytes are then co-incubated with the endothelial cell monolayer in the presence of varying concentrations of this compound. Non-adherent leukocytes are washed away, and the co-culture is then detached, creating a single-cell suspension.
Flow cytometry is used to distinguish and count the two cell populations. Endothelial cells and leukocytes can be differentiated based on their intrinsic light scatter properties (Forward Scatter - FSC, and Side Scatter - SSC). The fluorescently labeled leukocytes that remain attached to the endothelial cells are identified as a distinct population. The inhibitory effect of this compound is determined by the reduction in the percentage of adherent leukocytes compared to an untreated control.
Key Applications
-
Screening of Anti-inflammatory Compounds: This assay provides a robust platform to screen for and characterize small molecules or biologics that inhibit the LFA-1/ICAM-1 interaction.
-
Mechanism of Action Studies: Elucidate the specific role of LFA-1/ICAM-1 in the adhesion of different leukocyte subsets to the endothelium.
-
Immunopharmacology: Investigate the cellular mechanisms of drugs targeting inflammatory and autoimmune diseases.
-
Drug Development: Evaluate the potency and efficacy of candidate drugs in a cell-based model that mimics a key step in the inflammatory cascade.
Data Presentation
Table 1: Dose-Response of this compound on HL-60 Adhesion to TNF-α-activated HUVECs
| This compound Concentration (µM) | Mean % Adhesion | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 45.2 | 3.5 | 0 |
| 1 | 38.1 | 2.9 | 15.7 |
| 5 | 22.5 | 2.1 | 50.2 |
| 10 | 15.8 | 1.8 | 65.0 |
| 25 | 8.9 | 1.2 | 80.3 |
| 50 | 4.1 | 0.8 | 90.9 |
Note: Data are hypothetical and for illustrative purposes, based on the known IC50 of this compound.[4]
Table 2: Experimental Controls and Expected Outcomes
| Condition | Leukocytes | Endothelial Cells | Treatment | Expected Outcome | Rationale |
| Negative Control | Labeled HL-60 | Unstimulated HUVEC | Vehicle | Low Adhesion | Low basal expression of ICAM-1 on unstimulated endothelial cells. |
| Positive Control | Labeled HL-60 | TNF-α Stimulated HUVEC | Vehicle | High Adhesion | TNF-α upregulates ICAM-1, promoting maximal LFA-1-mediated adhesion.[5][6] |
| Test Article | Labeled HL-60 | TNF-α Stimulated HUVEC | This compound | Dose-dependent decrease in adhesion | Specific inhibition of the LFA-1/ICAM-1 interaction. |
| Antibody Block | Labeled HL-60 | TNF-α Stimulated HUVEC | Anti-LFA-1 or Anti-ICAM-1 Ab | Low Adhesion | Confirms that the observed adhesion is mediated by the LFA-1/ICAM-1 axis. |
Experimental Protocols
Protocol 1: Preparation of Endothelial Cell Monolayer
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in Endothelial Growth Medium (EGM) supplemented with appropriate growth factors.
-
Seeding: Seed HUVECs into 24-well tissue culture plates at a density that will result in a confluent monolayer within 48-72 hours (e.g., 5 x 10^4 cells/well).
-
Stimulation (for activated conditions): 18-24 hours prior to the adhesion assay, replace the medium with fresh EGM containing a pro-inflammatory stimulus, such as TNF-α (10 ng/mL), to induce ICAM-1 expression. For negative controls, add fresh EGM without the stimulus.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere of 5% CO2.
Protocol 2: Preparation and Labeling of Leukocytes
-
Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Harvesting: On the day of the assay, harvest the HL-60 cells by centrifugation (300 x g for 5 minutes).
-
Washing: Wash the cell pellet once with sterile Phosphate Buffered Saline (PBS).
-
Labeling: Resuspend the cells in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL. Add a fluorescent dye such as Calcein-AM to a final concentration of 1 µM.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Final Wash: After incubation, wash the labeled cells twice with complete RPMI-1640 medium to remove excess dye and resuspend in EGM for the adhesion assay.
Protocol 3: Adhesion Assay and Flow Cytometry Analysis
-
Preparation of Inhibitor Concentrations: Prepare serial dilutions of this compound in EGM at 2x the final desired concentrations.
-
Pre-incubation: Gently wash the HUVEC monolayers twice with pre-warmed PBS. Add 250 µL of the appropriate this compound dilution or vehicle control to each well. Incubate for 30 minutes at 37°C.
-
Co-incubation: Add 250 µL of the labeled HL-60 cell suspension (resuspended in EGM at 1 x 10^6 cells/mL) to each well of the HUVEC monolayer, resulting in a 1:1 mixture and the final inhibitor concentration.
-
Adhesion: Incubate the co-culture for 60 minutes at 37°C to allow for leukocyte adhesion.
-
Washing: Carefully remove the medium containing non-adherent cells by gentle aspiration. Wash the wells three times with 500 µL of pre-warmed PBS to remove any remaining non-adherent leukocytes.
-
Cell Detachment: Add 200 µL of a non-enzymatic cell dissociation solution (e.g., EDTA-based) to each well and incubate for 10-15 minutes at 37°C to detach both HUVECs and adherent HL-60 cells. Gently pipette up and down to ensure a single-cell suspension.
-
Sample Transfer: Transfer the cell suspension from each well to a labeled FACS tube.
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Set up dot plots to display Forward Scatter (FSC) versus Side Scatter (SSC) and a histogram or dot plot for the fluorescent channel used for leukocyte labeling (e.g., FITC for Calcein-AM).
-
Data Analysis and Gating:
-
First, use the FSC vs. SSC plot to gate on the total single-cell population, excluding debris and cell doublets.[1][7][8][9]
-
From the single-cell gate, create a new plot of FSC vs. the fluorescence channel (e.g., FITC).
-
Two distinct populations should be visible: a fluorescently negative population (HUVECs) and a fluorescently positive population (adherent HL-60 cells).
-
Gate on the fluorescently positive population to determine the number of adherent leukocytes.
-
Calculate the percentage of adhesion by dividing the number of adherent leukocytes by the total number of single cells acquired and multiplying by 100.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle-treated positive control.
-
Visualizations
Caption: Signaling pathway of LFA-1/ICAM-1 mediated leukocyte adhesion and inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Distinct roles for LFA-1 affinity regulation during T-cell adhesion, diapedesis, and interstitial migration in lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Flow Cytometry Gating Strategy: Best Practices | KCAS Bio [kcasbio.com]
Application Notes and Protocols for RWJ 50271
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ 50271 is a selective inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). This cell adhesion pathway plays a critical role in the immune response, including leukocyte trafficking, extravasation, and the formation of the immunological synapse. Dysregulation of the LFA-1/ICAM-1 interaction is implicated in various inflammatory and autoimmune diseases. These application notes provide detailed protocols for the preparation and storage of this compound solutions and its application in a cell-based adhesion assay.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₇F₃N₄O₂S | |
| Molecular Weight | 410.41 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO (230 mg/mL) | |
| CAS Number | 162112-37-0 |
Solution Preparation and Storage
Proper preparation and storage of this compound solutions are critical for maintaining its stability and efficacy in experimental settings.
Materials Required
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Preparation of Stock Solution (10 mM in DMSO)
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh a specific amount of the powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.10 mg of this compound.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Vortex: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be used to aid dissolution if necessary.
-
Aliquot: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions
It is recommended to perform serial dilutions of the DMSO stock solution in DMSO before diluting into aqueous buffers or cell culture media to prevent precipitation. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1% (v/v), to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Example Dilution Series:
To prepare a 10 µM working solution from a 10 mM stock:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of DMSO to get a 100 µM solution.
-
Further dilute this intermediate stock into your final aqueous buffer or cell culture medium. For example, add 10 µL of the 100 µM solution to 990 µL of medium for a final concentration of 1 µM.
Storage Conditions
Proper storage is essential to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | Up to 1 year | |
| DMSO Stock Solution | -20°C | Up to 6 months | |
| DMSO Stock Solution | 2-4°C | Up to 2 weeks |
Note: Avoid repeated freeze-thaw cycles of the stock solution.
Experimental Protocol: Cell Adhesion Assay
This protocol describes a method to evaluate the inhibitory effect of this compound on the adhesion of leukocytes (e.g., Jurkat cells, a human T lymphocyte cell line) to a monolayer of endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) or to plates coated with ICAM-1.
Materials Required
-
Jurkat cells
-
HUVECs (or recombinant human ICAM-1)
-
96-well flat-bottom tissue culture plates
-
Cell culture medium (e.g., RPMI-1640 for Jurkat, EGM-2 for HUVECs)
-
Fetal Bovine Serum (FBS)
-
Calcein-AM (or other fluorescent cell stain)
-
Phosphate Buffered Saline (PBS)
-
Tumor Necrosis Factor-alpha (TNF-α) (for HUVEC stimulation)
-
This compound
-
Fluorescence plate reader
Experimental Workflow
Caption: Workflow for the cell adhesion inhibition assay.
Detailed Protocol
-
Prepare HUVEC Monolayer:
-
Seed HUVECs into a 96-well flat-bottom plate at a density that will result in a confluent monolayer after 24-48 hours.
-
24 hours before the assay, stimulate the HUVECs with TNF-α (e.g., 10 ng/mL) to induce the expression of ICAM-1.
-
-
Label Jurkat Cells:
-
On the day of the assay, harvest Jurkat cells and wash them with serum-free medium.
-
Resuspend the cells at 1 x 10⁶ cells/mL in serum-free medium containing Calcein-AM (e.g., 5 µM).
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the labeled cells twice with PBS to remove excess dye and resuspend in complete medium.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%.
-
In separate tubes, pre-incubate the labeled Jurkat cells (e.g., 2 x 10⁶ cells/mL) with the various concentrations of this compound or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
-
Co-culture and Adhesion:
-
Carefully remove the medium from the stimulated HUVEC monolayer.
-
Add 100 µL of the pre-treated Jurkat cell suspension to each well (resulting in 2 x 10⁵ cells/well).
-
Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.
-
-
Washing and Quantification:
-
Gently wash the wells 2-3 times with warm PBS to remove non-adherent Jurkat cells. Be careful not to disturb the HUVEC monolayer.
-
After the final wash, add 100 µL of PBS to each well.
-
Measure the fluorescence in each well using a fluorescence plate reader with appropriate filters for Calcein-AM (Excitation: ~495 nm, Emission: ~515 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with HUVECs only).
-
Calculate the percentage of adhesion for each treatment relative to the vehicle control.
-
Plot the percentage of adhesion against the log concentration of this compound and determine the IC₅₀ value.
-
Signaling Pathway
This compound acts by directly inhibiting the binding of LFA-1 on leukocytes to ICAM-1 on target cells, such as endothelial cells or antigen-presenting cells. This interaction is a key step in a complex signaling cascade that mediates cell adhesion and subsequent immune responses.
Caption: Inhibition of the LFA-1/ICAM-1 signaling pathway by this compound.
Application Notes and Protocols for RWJ 50271 Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing RWJ 50271, a selective and orally active inhibitor of the Lymphocyte Function-Associated Antigen-1 (LFA-1)/Intercellular Adhesion Molecule-1 (ICAM-1) interaction, in in vitro cellular assays. The following sections detail recommended cell lines, experimental protocols, and expected outcomes based on the known mechanism of action of LFA-1/ICAM-1 inhibitors.
Recommended Cell Lines for this compound Experiments
The selection of an appropriate cell line is critical for the successful investigation of this compound's biological effects. Based on the literature, cell lines expressing LFA-1 (integrin αLβ2, also known as CD11a/CD18) are essential for studying the inhibitory action of this compound. The primary ligand for LFA-1 is ICAM-1 (CD54), and the interaction between these two molecules is crucial for leukocyte adhesion, migration, and immune synapse formation.
The following cell lines are recommended for experiments with this compound:
-
HL-60: A human promyelocytic leukemia cell line that expresses LFA-1. This compound has a known IC50 of 5.0 μM in HL-60 cells for the inhibition of LFA-1/ICAM-1-mediated cell adhesion[1]. This cell line is suitable for a wide range of assays, including cell adhesion, apoptosis, and cell cycle analysis.
-
Jurkat: An immortalized line of human T lymphocytes. These cells are widely used in immunology research and express high levels of LFA-1. They are an excellent model for studying T-cell adhesion, activation, and signaling pathways affected by LFA-1 inhibition.
-
K562: A human myelogenous leukemia cell line. While wild-type K562 cells may have variable LFA-1 expression, they are often used in studies of cell adhesion and cytotoxicity. For specific LFA-1-mediated adhesion studies, K562 cells transfected to express LFA-1 are recommended.
Additional cell lines that could be considered, depending on the research focus, include other hematopoietic cell lines such as Molt-3, Molt-4, and U937, which are known to express LFA-1[2]. The choice of cell line should be guided by the specific research question and the expression levels of LFA-1 and its ligands.
Quantitative Data Summary
Quantitative data for the effects of this compound are limited in publicly available literature. The most specific value identified is the IC50 for the inhibition of LFA-1/ICAM-1 mediated cell adhesion in HL-60 cells. Researchers are encouraged to perform dose-response studies to determine the optimal concentration of this compound for their specific experimental setup.
| Cell Line | Assay | Parameter | Value | Reference |
| HL-60 | Cell Adhesion | IC50 | 5.0 µM | [1] |
Data for other LFA-1 inhibitors, such as BIRT 377, can provide an indication of the expected range of effective concentrations and types of cellular responses. For instance, BIRT 377 inhibits LFA-1-mediated binding of SKW3 cells to immobilized ICAM-1 with an IC50 of 2.6 ± 0.5 µM[3].
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are general and may require optimization for specific cell lines and experimental conditions.
Cell Adhesion Assay
This assay measures the ability of this compound to inhibit the adhesion of LFA-1-expressing cells to a substrate coated with ICAM-1.
Materials:
-
Recommended cell line (e.g., HL-60, Jurkat)
-
Recombinant human ICAM-1/CD54 Fc Chimera
-
96-well tissue culture plates
-
This compound
-
Calcein-AM (or other fluorescent cell viability dye)
-
Assay buffer (e.g., RPMI 1640 with 20 mM HEPES)
-
Plate reader with fluorescence detection
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with recombinant human ICAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
The following day, wash the wells three times with PBS to remove unbound ICAM-1.
-
Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation:
-
Culture the chosen cell line to the mid-log phase.
-
Harvest the cells and wash them once with serum-free medium.
-
Resuspend the cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Label the cells with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye and resuspend in fresh assay buffer.
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 50 µL of the cell suspension to each well of the ICAM-1 coated plate.
-
Add 50 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for 1-2 hours at 37°C in a humidified incubator.
-
-
Quantification:
-
Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
Add 100 µL of assay buffer to each well.
-
Measure the fluorescence intensity using a plate reader (Excitation: 485 nm, Emission: 520 nm for Calcein-AM).
-
Calculate the percentage of adhesion for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of adhesion against the log of the this compound concentration.
-
Experimental Workflow for Cell Adhesion Assay
Figure 1. Workflow for the cell adhesion inhibition assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis in cells treated with this compound.
Materials:
-
Recommended cell line (e.g., HL-60, Jurkat)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 24-48 hours.
-
-
Cell Staining:
-
Harvest the cells by centrifugation (including the supernatant to collect any floating apoptotic cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2) for PI.
-
Gate on the cell population in a forward scatter versus side scatter plot to exclude debris.
-
Analyze the fluorescence to distinguish between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Figure 3. Simplified LFA-1 signaling pathway and the inhibitory action of this compound.
Logical Flow of LFA-1 Inhibition
Figure 4. Logical flow of the consequences of LFA-1 inhibition by this compound.
References
Application Notes and Protocols for Assessing the Effect of RWJ 50271 on Natural Killer Cell Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Natural Killer (NK) cells are a critical component of the innate immune system, playing a vital role in the elimination of malignant and virally infected cells.[1][2] Enhancing the cytotoxic function of NK cells is a promising strategy in cancer immunotherapy. These application notes provide a comprehensive overview and detailed protocols for evaluating the effect of a hypothetical small molecule, RWJ 50271, on NK cell cytotoxicity. The methodologies described are based on established and widely used assays in the field.
The primary mechanism of NK cell-mediated killing involves the release of cytotoxic granules containing perforin and granzymes at the immunological synapse formed with a target cell.[3][4] This process leads to the induction of apoptosis in the target cell.[3][5] NK cell activation is tightly regulated by a balance of signals from activating and inhibitory receptors on the NK cell surface.[6]
These protocols will focus on in vitro assays to determine the ability of this compound to modulate the cytotoxic activity of human NK cells against a susceptible target cell line.
Key Experimental Protocols
Two primary methods are detailed below: a flow cytometry-based cytotoxicity assay and the traditional chromium-51 release assay. The flow cytometry approach is often preferred for its safety (non-radioactive), speed, and the ability to gather multi-parameter data on a single-cell level.[7][8]
Protocol 1: Flow Cytometry-Based NK Cell Cytotoxicity Assay
This protocol describes a method to quantify the percentage of target cells killed by NK cells following treatment with this compound.[7][9]
Materials:
-
Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated NK cells.
-
Target Cells: K562 cell line (a human erythroleukemic line sensitive to NK cell-mediated lysis).
-
Test Compound: this compound (dissolved in a suitable solvent, e.g., DMSO).
-
Cell Staining:
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Equipment: Flow cytometer, centrifuge, incubator (37°C, 5% CO2), 96-well U-bottom plates.
Experimental Workflow:
Step-by-Step Procedure:
-
Target Cell Preparation:
-
Harvest K562 cells and wash them with PBS.
-
Resuspend the cells at 1 x 10^6 cells/mL in PBS.
-
Add the fluorescent labeling dye (e.g., CFSE at a final concentration of 0.15 µM) and incubate for 15 minutes at 37°C.[11]
-
Wash the labeled cells three times with complete culture medium to remove excess dye.
-
Resuspend the labeled target cells in complete medium at a concentration of 1 x 10^5 cells/mL.
-
-
Effector Cell Preparation and Treatment:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation or use purified NK cells.
-
Resuspend effector cells in complete medium.
-
Prepare different concentrations of this compound and a vehicle control (e.g., DMSO).
-
Pre-treat the effector cells with the various concentrations of this compound or vehicle for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Co-incubation:
-
Plate the labeled target cells (e.g., 1 x 10^4 cells in 100 µL) into a 96-well U-bottom plate.
-
Add the pre-treated effector cells to the wells at different Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1).[11]
-
Include control wells:
-
Target cells only (spontaneous death).
-
Target cells with untreated effector cells (baseline cytotoxicity).
-
-
Centrifuge the plate briefly to facilitate cell-cell contact and incubate for 2-4 hours at 37°C, 5% CO2.[11]
-
-
Staining and Data Acquisition:
-
After incubation, add the viability dye (e.g., 7-AAD) to each well and incubate for 15-20 minutes on ice in the dark.[11]
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the fluorescently labeled target cell population.
-
Within the target cell gate, determine the percentage of cells that are positive for the viability dye (dead cells).
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(% Dead Target Cells in Test Sample - % Spontaneous Dead Target Cells) / (100 - % Spontaneous Dead Target Cells)] x 100
-
Protocol 2: Chromium-51 Release Assay
This is the traditional "gold standard" method for measuring cytotoxicity.[1][2] It relies on the release of radioactive chromium-51 (⁵¹Cr) from lysed target cells.
Materials:
-
Effector and Target Cells: As in Protocol 1.
-
Test Compound: this compound.
-
Radioisotope: Sodium chromate (Na₂⁵¹CrO₄).
-
Scintillation Fluid and Counter.
-
Lysis Buffer: (e.g., 1% Triton X-100).
Experimental Procedure:
-
Target Cell Labeling:
-
Resuspend 1 x 10^6 K562 cells in 100 µL of medium.
-
Add 100 µCi of ⁵¹Cr and incubate for 1 hour at 37°C, mixing every 15 minutes.
-
Wash the labeled cells three times with a large volume of medium to remove unincorporated ⁵¹Cr.
-
Resuspend the cells at 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Follow the same steps for effector cell preparation and treatment with this compound as in Protocol 1.
-
In a 96-well plate, add 100 µL of labeled target cells per well.
-
Add 100 µL of treated or untreated effector cells at various E:T ratios.
-
Set up control wells:
-
Spontaneous release: Target cells in medium only.
-
Maximum release: Target cells in lysis buffer.
-
-
Incubate the plate for 4 hours at 37°C.
-
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the plate and carefully transfer 100 µL of the supernatant from each well to scintillation vials.
-
Add scintillation fluid and measure the radioactivity (counts per minute, CPM) using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis: % Specific Lysis = [(CPM Experimental Release - CPM Spontaneous Release) / (CPM Maximum Release - CPM Spontaneous Release)] x 100
-
Data Presentation
The quantitative data generated from these assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on NK Cell Cytotoxicity (Flow Cytometry)
| This compound Conc. | E:T Ratio | % Specific Lysis (Mean ± SD) |
| Vehicle Control | 40:1 | Value |
| Vehicle Control | 20:1 | Value |
| 1 µM | 40:1 | Value |
| 1 µM | 20:1 | Value |
| 10 µM | 40:1 | Value |
| 10 µM | 20:1 | Value |
Table 2: Effect of this compound on NK Cell Cytotoxicity (⁵¹Cr Release Assay)
| This compound Conc. | E:T Ratio | % Specific Lysis (Mean ± SD) |
| Vehicle Control | 40:1 | Value |
| Vehicle Control | 20:1 | Value |
| 1 µM | 40:1 | Value |
| 1 µM | 20:1 | Value |
| 10 µM | 40:1 | Value |
| 10 µM | 20:1 | Value |
Potential Signaling Pathways Modulated by this compound
This compound may enhance NK cell cytotoxicity by modulating key signaling pathways. For instance, it could potentially enhance the signaling cascade downstream of activating receptors or inhibit negative regulatory pathways. Cytokines like IL-15 are known to activate NK cells and their signaling pathways are critical for NK cell function.[12]
The protocols outlined provide a robust framework for assessing the impact of the novel compound this compound on natural killer cell cytotoxicity. By employing these standardized assays, researchers can obtain reliable and reproducible data to characterize the immunomodulatory effects of new therapeutic candidates. Further investigation into the specific molecular targets and signaling pathways affected by this compound will be crucial for its development as a potential immunotherapy agent.
References
- 1. Ex vivo Natural Killer Cell Cytotoxicity Assay [en.bio-protocol.org]
- 2. fcslaboratory.com [fcslaboratory.com]
- 3. NK cell detachment from target cells is regulated by successful cytotoxicity and influences cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NK cell biology: An update and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of natural killer cell-mediated cellular cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in NK cell production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. stemcell.com [stemcell.com]
- 11. "A Flow Cytometry-Based Natural Killer Cell Activity Assay" by Emily C.P. LaVoy and Brian K. McFarlin [digitalcommons.wku.edu]
- 12. Enhanced IL-15-mediated NK cell activation and proliferation by an ADAM17 function-blocking antibody involves CD16A, CD137, and accessory cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of RWJ-50271 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ-50271 is a selective and orally active small molecule inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1] This interaction is a critical component of the immune response, mediating leukocyte adhesion to endothelial cells and subsequent transmigration to sites of inflammation. By blocking this interaction, RWJ-50271 has the potential to modulate inflammatory responses, making it a person of interest for the development of therapeutics for a range of inflammatory and autoimmune diseases.
These application notes provide a summary of the available in vivo data for RWJ-50271 and detailed protocols for its administration in a relevant animal model of inflammation.
Data Presentation
The following tables summarize the key in vitro and in vivo parameters reported for RWJ-50271 and a closely related compound, referred to as "Compound I" in a key study, which is believed to be representative of RWJ-50271's in vivo activity.
Table 1: In Vitro Activity of RWJ-50271
| Parameter | Value | Cell Line | Description |
| IC50 | 5.0 μM | HL60 cells | Concentration for 50% inhibition of LFA-1/ICAM-1-mediated cell adhesion.[1] |
Table 2: In Vivo Efficacy of an Orally Active LFA-1 Antagonist (Compound I/RWJ-50271) in a Delayed-Type Hypersensitivity (DTH) Model
| Animal Model | Administration Route | Dosage Range | ED50 | Key Finding | Reference |
| Humanized Mouse (Trans vivo DTH) | Oral (p.o.) | 0.1 - 100 mg/kg | ~1 mg/kg | Dose-dependent inhibition of footpad swelling.[2] | Kavanaugh et al. |
| Animal Model of Inflammation | Oral (p.o.) | 50 mg/kg | Not Reported | Significantly reduced footpad swelling (>50%) 48 hours after challenge.[1] | MedChemExpress |
Signaling Pathway
The interaction between LFA-1 on leukocytes and ICAM-1 on endothelial and antigen-presenting cells is a crucial step in the inflammatory cascade. RWJ-50271 acts as an antagonist to this interaction.
Caption: Inhibition of the LFA-1/ICAM-1 interaction by RWJ-50271, preventing leukocyte adhesion.
Experimental Protocols
The following protocol is based on the humanized mouse model of delayed-type hypersensitivity (DTH) as described in the literature for a potent, orally active LFA-1 antagonist.[2] This model is suitable for testing compounds with human-specific targets.
Protocol 1: Evaluation of Oral RWJ-50271 in a Trans Vivo Delayed-Type Hypersensitivity (DTH) Mouse Model
1. Objective: To assess the in vivo efficacy of orally administered RWJ-50271 in inhibiting a T-cell-mediated inflammatory response.
2. Materials:
-
RWJ-50271
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Tetanus toxoid
-
Human peripheral blood mononuclear cells (PBMCs) from a tetanus-sensitized donor
-
Naive mice (e.g., SCID or other immunocompromised strain suitable for human cell engraftment)
-
Calipers for footpad measurement
-
Oral gavage needles
3. Experimental Workflow:
References
Application Notes and Protocols for Measuring the Effects of RWJ 50271 on T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ 50271 is a selective, orally active inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is a critical component of the immunological synapse, providing essential co-stimulatory signals for T-cell activation, proliferation, and cytokine production. By blocking the LFA-1/ICAM-1 pathway, this compound is expected to modulate T-cell-mediated immune responses. These application notes provide detailed protocols for assessing the in vitro effects of this compound on primary human T-cell activation.
Mechanism of Action: LFA-1/ICAM-1 Inhibition
T-cell activation is initiated by the interaction of the T-cell receptor (TCR) with a specific peptide-MHC complex on an antigen-presenting cell (APC). However, this initial signal is insufficient for a robust and sustained T-cell response. Co-stimulatory signals are required, a key one being the binding of LFA-1 on the T-cell to ICAM-1 on the APC. This adhesion strengthens the contact between the T-cell and the APC, facilitating sustained TCR signaling and leading to T-cell proliferation, differentiation, and effector functions. This compound, as an antagonist of this interaction, is hypothesized to dampen these T-cell responses.
Figure 1: Simplified signaling pathway of T-cell activation and the inhibitory action of this compound.
Data Presentation: Illustrative Effects of this compound on T-Cell Activation
The following tables present illustrative quantitative data on the effects of this compound on various aspects of T-cell activation. This data is representative of the expected outcomes based on the mechanism of action of LFA-1/ICAM-1 inhibitors.
Table 1: Effect of this compound on T-Cell Proliferation
| This compound Concentration (µM) | Proliferation Index (CFSE Assay) | % Inhibition of Proliferation |
| 0 (Vehicle) | 4.8 ± 0.3 | 0% |
| 0.1 | 4.2 ± 0.4 | 12.5% |
| 1 | 2.9 ± 0.2 | 39.6% |
| 5 | 1.5 ± 0.1 | 68.8% |
| 10 | 0.8 ± 0.1 | 83.3% |
| 50 | 0.3 ± 0.05 | 93.8% |
Table 2: Effect of this compound on Cytokine Production by Activated T-Cells
| This compound Concentration (µM) | IFN-γ Secretion (pg/mL) | % Inhibition of IFN-γ | IL-2 Secretion (pg/mL) | % Inhibition of IL-2 |
| 0 (Vehicle) | 1250 ± 85 | 0% | 850 ± 60 | 0% |
| 0.1 | 1080 ± 70 | 13.6% | 740 ± 55 | 12.9% |
| 1 | 750 ± 50 | 40.0% | 510 ± 40 | 40.0% |
| 5 | 380 ± 30 | 69.6% | 260 ± 25 | 69.4% |
| 10 | 210 ± 20 | 83.2% | 145 ± 15 | 82.9% |
| 50 | 95 ± 10 | 92.4% | 65 ± 8 | 92.4% |
Table 3: Effect of this compound on T-Cell Activation Marker Expression
| This compound Concentration (µM) | % CD25+ of CD3+ T-Cells | % Inhibition of CD25 Expression | % CD69+ of CD3+ T-Cells | % Inhibition of CD69 Expression |
| 0 (Vehicle) | 85.2 ± 5.1 | 0% | 78.5 ± 4.5 | 0% |
| 0.1 | 75.8 ± 4.8 | 11.0% | 70.1 ± 4.2 | 10.7% |
| 1 | 54.1 ± 3.9 | 36.5% | 49.8 ± 3.5 | 36.5% |
| 5 | 28.3 ± 2.5 | 66.8% | 26.1 ± 2.2 | 66.7% |
| 10 | 15.9 ± 1.8 | 81.3% | 14.7 ± 1.5 | 81.3% |
| 50 | 8.1 ± 1.1 | 90.5% | 7.5 ± 0.9 | 90.4% |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE
This protocol details the measurement of T-cell proliferation by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).
Figure 2: Workflow for the CFSE-based T-cell proliferation assay.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
CFSE (5 mM stock in DMSO)
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
This compound (stock solution in DMSO)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against CD3, CD4, and CD8
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling:
-
Resuspend 1x10^7 PBMCs in 1 mL of pre-warmed PBS.
-
Add CFSE to a final concentration of 1 µM.
-
Incubate for 10 minutes at 37°C in the dark.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
-
Cell Culture:
-
Resuspend CFSE-labeled PBMCs at 1x10^6 cells/mL in complete RPMI medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Prepare a stimulation cocktail of anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies in complete RPMI medium. Add 50 µL of this cocktail to each well.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Staining for Flow Cytometry:
-
Harvest the cells and wash with FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer containing fluorochrome-conjugated anti-CD3, anti-CD4, and anti-CD8 antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 200 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter, then on CD3+ T-cells.
-
Analyze the CFSE fluorescence intensity within the CD4+ and CD8+ T-cell populations. Proliferation is indicated by the appearance of distinct peaks of decreasing CFSE fluorescence. The proliferation index can be calculated using appropriate software.
-
Protocol 2: Cytokine Release Assay (ELISA)
This protocol describes the measurement of IFN-γ and IL-2 secretion from T-cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human PBMCs
-
Complete RPMI-1640 medium
-
Anti-CD3 and Anti-CD28 antibodies
-
This compound
-
96-well flat-bottom culture plates
-
Human IFN-γ and IL-2 ELISA kits
Procedure:
-
Cell Culture:
-
Isolate and prepare PBMCs as described in Protocol 1.
-
Plate 1x10^5 PBMCs in 100 µL of complete RPMI medium per well in a 96-well flat-bottom plate.
-
Add 50 µL of serially diluted this compound or vehicle control.
-
Add 50 µL of anti-CD3/anti-CD28 stimulation cocktail.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA:
-
Perform the ELISA for IFN-γ and IL-2 according to the manufacturer's instructions.
-
Briefly, this involves coating a plate with capture antibody, adding the collected supernatants and standards, followed by the addition of a detection antibody, a substrate, and finally a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of IFN-γ and IL-2 in each sample by comparing the absorbance to the standard curve.
Protocol 3: Analysis of T-Cell Activation Markers by Flow Cytometry
This protocol details the measurement of the expression of early (CD69) and late (CD25) activation markers on the surface of T-cells.
Application Notes and Protocols: Experimental Controls for RWJ 50271 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ 50271 is a selective, orally active small molecule inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1] This interaction is a critical step in the adhesion and transendothelial migration of leukocytes, playing a pivotal role in inflammatory responses. Consequently, this compound holds therapeutic potential for various immune-mediated diseases.
These application notes provide detailed protocols and guidance on the essential experimental controls required for robust and reproducible in vitro and in vivo studies involving this compound. Adherence to these guidelines will ensure the generation of high-quality, interpretable data.
Mechanism of Action and Signaling Pathway
LFA-1, an integrin expressed on leukocytes, undergoes a conformational change from a low-affinity to a high-affinity state upon inside-out signaling, often triggered by chemokines.[2] This activation is mediated by the small GTPase Rap1.[2][3] In its high-affinity state, LFA-1 binds to ICAM-1 on endothelial cells and antigen-presenting cells, facilitating firm adhesion and subsequent immune responses.[4] this compound specifically inhibits this LFA-1/ICAM-1 interaction.
Figure 1: LFA-1/ICAM-1 signaling pathway and the inhibitory action of this compound.
Experimental Controls
The inclusion of proper controls is paramount to validate the specificity and on-target effects of this compound.
| Control Type | Purpose | Examples |
| Negative Controls | To determine the baseline response in the absence of the inhibitor and to control for solvent effects. | - Vehicle Control (e.g., DMSO at the same final concentration as this compound).- Inactive Structural Analog of this compound (if available).- Structurally unrelated inhibitor for a different pathway. |
| Positive Controls | To confirm that the experimental system is responsive to inhibition of the LFA-1/ICAM-1 pathway. | - Anti-LFA-1 or Anti-ICAM-1 blocking antibodies.- Known inhibitors of the LFA-1/ICAM-1 pathway. |
| Dose-Response | To determine the potency (e.g., IC50) of this compound and to ensure the observed effects are concentration-dependent. | A series of concentrations of this compound, typically spanning several orders of magnitude around the expected IC50. |
| Orthogonal Approach | To confirm the on-target effect of this compound using a different method. | - siRNA-mediated knockdown of LFA-1 or ICAM-1.- Use of cells deficient in LFA-1 or ICAM-1. |
| Cytotoxicity Control | To ensure that the observed effects are not due to non-specific toxicity of the compound. | Perform a standard cytotoxicity assay (e.g., MTT, LDH) in parallel with the functional assays. |
In Vitro Experimental Protocols
Leukocyte-Endothelial Cell Adhesion Assay
This assay quantifies the adhesion of leukocytes to a monolayer of endothelial cells, a key process inhibited by this compound.
Figure 2: Workflow for the leukocyte-endothelial cell adhesion assay.
Protocol:
-
Plate Endothelial Cells:
-
Culture human umbilical vein endothelial cells (HUVECs) in EGM-2 medium.
-
Seed HUVECs into a 96-well black, clear-bottom plate at a density that will form a confluent monolayer within 24-48 hours.
-
-
Activate Endothelial Cells:
-
Once confluent, treat the HUVEC monolayer with 10 ng/mL TNF-α for 4-6 hours to induce ICAM-1 expression.
-
-
Label Leukocytes:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS.[5]
-
Wash HL-60 cells with serum-free medium and resuspend at 1 x 10^6 cells/mL.
-
Add Calcein-AM to a final concentration of 2 µM and incubate for 30 minutes at 37°C.
-
Wash the labeled cells twice with serum-free medium to remove excess dye.
-
-
Treatment:
-
Resuspend the labeled HL-60 cells in assay medium (e.g., RPMI-1640 with 1% BSA).
-
In a separate plate, prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM), vehicle control (DMSO), and a positive control (e.g., 10 µg/mL anti-LFA-1 blocking antibody).
-
Add the labeled HL-60 cells to the compound dilutions and incubate for 30 minutes at 37°C.
-
-
Adhesion:
-
Remove the TNF-α containing medium from the HUVEC plate and wash once with assay medium.
-
Add the pre-treated HL-60 cell suspension to the HUVEC monolayer (e.g., 1 x 10^5 cells/well).
-
Incubate for 30-60 minutes at 37°C to allow for adhesion.
-
-
Quantification:
-
Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent cells.
-
Add 100 µL of PBS to each well.
-
Measure fluorescence intensity using a plate reader (Excitation/Emission ~485/520 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with HUVECs only).
-
Normalize the data to the vehicle control (100% adhesion) and a no-leukocyte control (0% adhesion).
-
Plot the percentage of adhesion against the log concentration of this compound and fit a dose-response curve to determine the IC50.
-
Data Presentation:
| Treatment | Concentration | Fluorescence (RFU) | % Adhesion |
| Vehicle (DMSO) | 0.1% | 5000 ± 250 | 100% |
| This compound | 0.1 µM | 4500 ± 200 | 90% |
| This compound | 1 µM | 3000 ± 150 | 60% |
| This compound | 5 µM | 2500 ± 125 | 50% |
| This compound | 10 µM | 1500 ± 100 | 30% |
| This compound | 100 µM | 500 ± 50 | 10% |
| Positive Control (Anti-LFA-1 Ab) | 10 µg/mL | 600 ± 75 | 12% |
In Vitro M2 Macrophage Polarization Assay
This assay assesses the effect of this compound on the differentiation of monocytes into anti-inflammatory M2 macrophages, a process that can be influenced by cell-cell interactions.
Protocol:
-
Isolate Monocytes:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purify CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).
-
-
Differentiate to M0 Macrophages:
-
Culture CD14+ monocytes in RPMI-1640 supplemented with 10% FBS and 50 ng/mL M-CSF for 5-7 days to differentiate them into M0 macrophages.
-
-
Polarize to M2 Macrophages:
-
Replace the medium with fresh medium containing M-CSF and add M2-polarizing cytokines, typically IL-4 (20 ng/mL) and IL-10 (20 ng/mL).[6][7][8][9]
-
Concurrently, treat the cells with a dose-response of this compound, vehicle control, and a positive control (e.g., a known inhibitor of M2 polarization).
-
Incubate for 48-72 hours.
-
-
Analysis:
-
Flow Cytometry: Harvest the cells and stain for the M2 macrophage surface marker CD206. Analyze by flow cytometry to quantify the percentage of CD206+ cells.
-
ELISA: Collect the culture supernatant and measure the concentration of the M2-associated chemokine CCL18 using an ELISA kit.[6]
-
qPCR: Extract RNA from the cells and perform quantitative real-time PCR to measure the expression of M2 marker genes (e.g., MRC1 (CD206), CCL18, ARG1).
-
Data Presentation:
| Treatment | Concentration | % CD206+ Cells | CCL18 (pg/mL) | Fold Change MRC1 mRNA |
| M0 (Unstimulated) | - | 5 ± 1 | 100 ± 20 | 1.0 ± 0.2 |
| M2 (IL-4 + IL-10) | - | 85 ± 5 | 5000 ± 400 | 15.0 ± 2.5 |
| M2 + Vehicle | 0.1% | 83 ± 6 | 4800 ± 350 | 14.5 ± 2.0 |
| M2 + this compound | 1 µM | 75 ± 5 | 4200 ± 300 | 12.0 ± 1.8 |
| M2 + this compound | 5 µM | 60 ± 4 | 3000 ± 250 | 8.0 ± 1.5 |
| M2 + this compound | 10 µM | 45 ± 3 | 2000 ± 200 | 5.0 ± 1.0 |
In Vivo Experimental Protocol
Delayed-Type Hypersensitivity (DTH) Mouse Model
The DTH model is a classic in vivo assay of cell-mediated immunity and is relevant for testing the efficacy of LFA-1 inhibitors.[10][11][12][13][14]
Figure 3: Workflow for the delayed-type hypersensitivity (DTH) mouse model.
Protocol:
-
Sensitization (Day 0):
-
Emulsify methylated Bovine Serum Albumin (mBSA) in Complete Freund's Adjuvant (CFA).
-
Inject 100 µL of the emulsion subcutaneously at the base of the tail of C57BL/6 mice.
-
-
Treatment (Starting on Day 5 or as per study design):
-
Randomize mice into treatment groups:
-
Vehicle Control (e.g., appropriate oral gavage vehicle).
-
This compound (at various doses, e.g., 10, 30, 100 mg/kg, administered orally).
-
Positive Control (e.g., Dexamethasone at 1 mg/kg, administered intraperitoneally).
-
-
Administer treatments daily until the end of the experiment.
-
-
Challenge (Day 7):
-
Measure the baseline thickness of both hind paws using a digital caliper.
-
Inject 20 µL of mBSA in PBS into the footpad of one hind paw.
-
Inject 20 µL of PBS into the contralateral hind paw as an internal control.
-
-
Measurement (Day 8 - 24 hours post-challenge):
-
Measure the thickness of both hind paws.
-
The DTH response is calculated as the difference in paw swelling between the mBSA-injected paw and the PBS-injected paw.
-
Euthanize the animals and collect paws for weight measurement and histological analysis if desired.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Swelling (mm) | % Inhibition of Swelling |
| Vehicle Control | - | 1.5 ± 0.2 | 0% |
| This compound | 10 | 1.1 ± 0.15 | 26.7% |
| This compound | 30 | 0.7 ± 0.1 | 53.3% |
| This compound | 100 | 0.4 ± 0.08 | 73.3% |
| Dexamethasone | 1 | 0.3 ± 0.05 | 80.0% |
Troubleshooting and Interpretation
-
High background in adhesion assays: Ensure complete washing to remove non-adherent cells. Optimize the concentration of the activating agent (e.g., TNF-α).
-
Variability in M2 polarization: Use monocytes from multiple donors to account for biological variability. Ensure the quality and activity of cytokines.
-
Low DTH response in vivo: Confirm the potency of the antigen and adjuvant. Ensure proper injection technique for both sensitization and challenge.
By implementing these detailed protocols and controls, researchers can confidently investigate the biological effects of this compound and generate high-quality data for drug development and scientific discovery.
References
- 1. pnas.org [pnas.org]
- 2. Lymphocyte function-associated antigen 1 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | LFA-1 in T Cell Migration and Differentiation [frontiersin.org]
- 5. HL-60 Cells [cytion.com]
- 6. criver.com [criver.com]
- 7. M2 Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
- 8. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polarizing Macrophages In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 10. Delayed-type hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A mouse model for delayed-type hypersensitivity skin changes in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hooke - Contract Research - Delayed-Type Hypersensitivity (DTH) in C57BL/6 mice [hookelabs.com]
- 13. criver.com [criver.com]
- 14. biocytogen.com [biocytogen.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing RWJ 50271 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of RWJ 50271 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, orally active small molecule inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). By blocking this interaction, this compound inhibits LFA-1/ICAM-1-mediated cell adhesion, a critical process in the immune response.
Q2: What is a typical starting concentration for this compound in cell culture?
A good starting point for this compound is around its half-maximal inhibitory concentration (IC50). The reported IC50 for inhibiting the LFA-1/ICAM-1 interaction in HL60 cells is 5.0 μM. For other cell lines, it is recommended to perform a dose-response experiment starting from a low concentration (e.g., 0.1 μM) up to a higher concentration (e.g., 20 μM or higher) to determine the optimal concentration for your specific cell type and assay. It is generally advisable to use the lowest concentration that achieves the desired biological effect to minimize the potential for off-target effects.
Q3: How should I prepare a stock solution of this compound?
This compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be further diluted in cell culture medium to achieve the desired final concentration. Ensure that the final concentration of DMSO in your cell culture does not exceed a level that is toxic to your cells (typically <0.1%).
Q4: In which cell lines can I expect this compound to be effective?
The effectiveness of this compound will depend on the expression levels of LFA-1 on the effector cells and ICAM-1 on the target cells. Cell lines with high LFA-1 expression (e.g., Jurkat, U937, MOLT-4, and other lymphocyte cell lines) and target cells with high ICAM-1 expression are ideal models. ICAM-1 expression can vary between cell lines and can often be induced by inflammatory cytokines such as TNF-α, IFN-γ, and IL-1β. It is recommended to verify the expression levels of LFA-1 and ICAM-1 in your chosen cell lines by flow cytometry or western blotting.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition of cell adhesion | Suboptimal concentration of this compound: The concentration may be too low for the specific cell line or experimental conditions. | Perform a dose-response curve to determine the optimal inhibitory concentration for your cell line. Start with a broad range (e.g., 0.1 µM to 50 µM). |
| Low LFA-1 or ICAM-1 expression: The cell lines used may not express sufficient levels of LFA-1 or ICAM-1 for a robust adhesion signal. | Confirm LFA-1 and ICAM-1 expression using flow cytometry or Western blot. Consider using cell lines known to have high expression or stimulate target cells with cytokines (e.g., TNF-α) to upregulate ICAM-1 expression. | |
| Inactive compound: The this compound may have degraded due to improper storage or handling. | Ensure the compound is stored correctly (as per the manufacturer's instructions). Prepare fresh stock solutions and test their activity in a well-characterized positive control system. | |
| High cell death or cytotoxicity observed | High concentration of this compound: The concentration used may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the cytotoxic concentration of this compound for your cell line. Use a concentration well below the toxic threshold for your adhesion assays. |
| High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium may be too high. | Ensure the final DMSO concentration is at a non-toxic level, typically below 0.1%. Prepare intermediate dilutions of your stock solution in culture medium to minimize the final DMSO concentration. | |
| High background adhesion | Non-specific cell binding: Cells may be binding non-specifically to the plate or other proteins. | Block the wells of the assay plate with a blocking agent like Bovine Serum Albumin (BSA) before adding the cells. Ensure thorough but gentle washing steps to remove non-adherent cells. |
| Cell clumping: Cells may be clumping together, leading to artificially high adhesion readings. | Ensure cells are in a single-cell suspension before starting the assay. Gentle pipetting or passing the cells through a cell strainer can help. | |
| Inconsistent or variable results | Inconsistent cell numbers: Variation in the number of cells seeded per well. | Use a hemocytometer or an automated cell counter to accurately count and seed a consistent number of cells in each well. |
| Variable incubation times: Inconsistent incubation times for inhibitor treatment or cell adhesion. | Standardize all incubation times throughout the experiment. Use a multichannel pipette for simultaneous addition of reagents where possible. | |
| Improper washing technique: Inconsistent or harsh washing steps can lead to variable cell detachment. | Develop a consistent and gentle washing protocol. Avoid directing the wash solution stream directly onto the cell monolayer. |
Data Presentation
Table 1: Representative Dose-Response of this compound on Lymphocyte Adhesion
This table provides an example of expected results from a cell adhesion assay using a lymphocyte cell line (e.g., Jurkat) and an ICAM-1 expressing target cell line.
| This compound Concentration (µM) | Percent Inhibition of Adhesion (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 5.2 |
| 0.1 | 8.5 ± 4.8 |
| 0.5 | 25.3 ± 6.1 |
| 1.0 | 42.1 ± 7.3 |
| 5.0 | 78.9 ± 5.9 |
| 10.0 | 91.2 ± 4.5 |
| 20.0 | 95.6 ± 3.8 |
Table 2: Cytotoxicity Profile of this compound on a Lymphocyte Cell Line
This table illustrates a typical cytotoxicity profile for this compound on a lymphocyte cell line after a 24-hour incubation period, as determined by an MTT assay.
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 3.5 |
| 1 | 98.2 ± 4.1 |
| 5 | 95.7 ± 3.9 |
| 10 | 92.3 ± 5.0 |
| 25 | 85.1 ± 6.2 |
| 50 | 68.4 ± 7.8 |
| 100 | 45.9 ± 8.5 |
Experimental Protocols
Protocol 1: T-Cell Adhesion Assay
This protocol describes a method to quantify the inhibition of T-cell adhesion to an ICAM-1 coated surface by this compound.
Materials:
-
96-well flat-bottom tissue culture plates
-
Recombinant human ICAM-1
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
T-cell line (e.g., Jurkat)
-
This compound
-
Calcein-AM (or other fluorescent cell viability dye)
-
Fluorescence plate reader
Procedure:
-
Coating the Plate:
-
Coat the wells of a 96-well plate with 100 µL of recombinant human ICAM-1 (e.g., 5 µg/mL in PBS) overnight at 4°C.
-
The next day, wash the wells three times with PBS.
-
Block the wells with 200 µL of 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Wash the wells three times with PBS.
-
-
Cell Preparation and Treatment:
-
Label the T-cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in serum-free culture medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in serum-free medium at 2x the final desired concentrations.
-
In a separate plate, mix equal volumes of the cell suspension and the 2x this compound dilutions. Incubate for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Add 100 µL of the treated cell suspension to each ICAM-1 coated well (final cell number: 5 x 10^4 cells/well).
-
Incubate the plate for 1 hour at 37°C to allow for cell adhesion.
-
Gently wash the wells three times with pre-warmed PBS to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for Calcein-AM.
-
Percent inhibition is calculated as: [1 - (Fluorescence_treated - Fluorescence_blank) / (Fluorescence_untreated - Fluorescence_blank)] * 100.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxicity of this compound on a chosen cell line.
Materials:
-
96-well flat-bottom tissue culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10^5 cells/mL.
-
Incubate the plate for 24 hours at 37°C in a humidified CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Quantification:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as: (Absorbance_treated / Absorbance_control) * 100.
-
Visualizations
Caption: LFA-1/ICAM-1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the T-cell adhesion assay.
Caption: Logical troubleshooting flow for common issues with this compound.
RWJ 50271 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RWJ-50271. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is RWJ-50271 and what is its primary mechanism of action?
RWJ-50271 is a selective, orally active small molecule inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1] By blocking this interaction, RWJ-50271 inhibits LFA-1/ICAM-1-mediated cell adhesion, a critical process in the inflammatory response.[1][2][3]
Q2: What is the solubility of RWJ-50271 in common laboratory solvents?
RWJ-50271 is a white solid with high solubility in dimethyl sulfoxide (DMSO).[4] Specific solubility in aqueous buffers has not been widely reported, which is a common challenge for compounds of this nature. It is recommended to first prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous buffer of choice for the final experimental concentration.
Q3: I am observing precipitation of RWJ-50271 when I dilute my DMSO stock into my aqueous experimental buffer. What can I do?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly water-soluble compounds. Here are several troubleshooting steps you can take:
-
Lower the final concentration: The most straightforward solution is to decrease the final concentration of RWJ-50271 in your experiment.
-
Increase the DMSO concentration: While not always ideal due to potential cellular toxicity, slightly increasing the final percentage of DMSO in your aqueous solution (e.g., from 0.1% to 0.5%) can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a different buffer: The pH and composition of your buffer can influence the solubility of the compound. Experiment with different physiological buffers to see if one improves solubility.
-
Sonication: After diluting the DMSO stock, briefly sonicate the solution to help dissolve any microscopic precipitates.
-
Warming: Gently warming the solution (e.g., to 37°C) may temporarily increase solubility, but be cautious as this can also degrade the compound over time.
Q4: How should I prepare a stock solution of RWJ-50271?
It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock solution can be prepared and stored for future use. When preparing your working solution, this stock can then be serially diluted in your cell culture medium or experimental buffer.
Quantitative Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Citation |
| DMSO | 230 | 487.32 | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM RWJ-50271 Stock Solution in DMSO
Materials:
-
RWJ-50271 powder (Molecular Weight: 472.48 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out a precise amount of RWJ-50271 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.72 mg of RWJ-50271.
-
Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use (up to two weeks).[4]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (for Cell-Based Assays)
Materials:
-
10 mM RWJ-50271 stock solution in DMSO
-
Sterile physiological buffer or cell culture medium (e.g., PBS, DMEM)
-
Sterile dilution tubes
Procedure:
-
Thaw the 10 mM RWJ-50271 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your chosen aqueous buffer to achieve the desired final concentration.
-
Important: When diluting, add the DMSO stock solution to the aqueous buffer and mix immediately and vigorously to minimize precipitation. Do not add the aqueous buffer to the DMSO stock.
-
Ensure the final concentration of DMSO in the working solution is as low as possible (ideally ≤ 0.5%) to avoid solvent-induced artifacts in your experiment.
-
Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.
Visualizations
References
- 1. LFA1 Activation: Insights from a Single-Molecule Approach [mdpi.com]
- 2. Structure and Dynamics of the Integrin LFA-1 I-Domain in the Inactive State Underlie its Inside-Out/Outside-In Signaling and Allosteric Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LFA1 Activation: Insights from a Single-Molecule Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Potential off-target effects of LFA-1 inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Lymphocyte Function-Associated Antigen-1 (LFA-1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of LFA-1 inhibitors?
LFA-1 is an integrin receptor expressed on the surface of leukocytes that plays a critical role in cell adhesion and immune responses. It facilitates the interaction of leukocytes with other cells, such as endothelial cells and antigen-presenting cells (APCs), by binding to its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is crucial for leukocyte trafficking, immune synapse formation, and T-cell activation and proliferation. LFA-1 inhibitors, which can be monoclonal antibodies or small molecules, block the interaction between LFA-1 and ICAM-1, thereby suppressing inflammatory and immune responses.[1][2]
Q2: What are the known on-target effects of LFA-1 inhibition?
The intended therapeutic effects of LFA-1 inhibitors stem from their ability to modulate immune cell function. These include:
-
Reduced leukocyte adhesion and migration: By blocking the LFA-1/ICAM-1 interaction, these inhibitors prevent leukocytes from adhering to the vascular endothelium and migrating into tissues, thereby reducing inflammation.[2]
-
Inhibition of T-cell activation and proliferation: LFA-1 provides a critical co-stimulatory signal for T-cell activation. Inhibition of this interaction can lead to reduced T-cell proliferation and cytokine production.[3][4][5]
-
Disruption of the immunological synapse: The formation of a stable immunological synapse between T-cells and APCs is dependent on LFA-1/ICAM-1 adhesion. LFA-1 inhibitors can disrupt this synapse, leading to impaired T-cell responses.
Q3: What are the potential off-target effects of LFA-1 inhibitors?
While LFA-1 inhibitors are designed to be specific, they can have unintended effects on other cellular processes and molecules. The most well-documented off-target effect is the phenomenon of integrin crosstalk , where the inhibition of LFA-1 can influence the function of other integrins. A notable example is the crosstalk with Very Late Antigen-4 (VLA-4 or α4β1), another key integrin involved in leukocyte adhesion.[6] Some LFA-1 antibodies have been shown to inhibit VLA-4-mediated adhesion through intracellular signaling pathways.[7] Additionally, broad immunosuppression is a potential concern, as highlighted by the clinical experience with efalizumab, where an increased risk of infections was observed.
Q4: How can I assess the specificity of my LFA-1 inhibitor?
Assessing the specificity of an LFA-1 inhibitor is crucial to ensure that the observed effects are due to the intended mechanism of action. A combination of in vitro assays is recommended:
-
Cell-based adhesion assays: Compare the inhibitor's effect on LFA-1-dependent cell adhesion to its effect on adhesion mediated by other integrins (e.g., VLA-4, Mac-1).
-
Flow cytometry: Use conformation-specific antibodies to assess whether the inhibitor locks LFA-1 in an inactive state without directly affecting the expression levels of other surface receptors.
-
Biochemical assays: Employ techniques like surface plasmon resonance (SPR) to directly measure the binding affinity of the inhibitor to purified LFA-1 and other related integrins.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with LFA-1 inhibitors.
Problem 1: Unexpected Results in T-Cell Proliferation Assays
Scenario: You are using an LFA-1 inhibitor in a T-cell proliferation assay (e.g., mixed lymphocyte reaction or anti-CD3 stimulation) and observe either no inhibition or, paradoxically, an increase in proliferation at certain concentrations.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Concentration | Perform a dose-response curve to determine the optimal inhibitory concentration. Very high concentrations may induce non-specific effects or cytotoxicity, while very low concentrations may be insufficient for complete inhibition. |
| Off-Target Effects | The inhibitor might be affecting other signaling pathways that influence T-cell proliferation. Investigate the inhibitor's effect on the activation of other key signaling molecules (e.g., ZAP-70, Lck) involved in T-cell activation.[8] |
| Cellular Activation State | The requirement for LFA-1 co-stimulation can vary depending on the strength of the primary T-cell receptor (TCR) signal. Strong TCR stimulation may overcome the need for LFA-1-mediated adhesion.[9] Try titrating the concentration of the stimulating agent (e.g., anti-CD3 antibody). |
| Experimental Artifact | Ensure that the inhibitor is not interfering with the proliferation assay itself (e.g., affecting the viability of cells or the readout method). Run appropriate vehicle controls. |
Problem 2: Inconsistent Results in Cell Adhesion Assays
Scenario: You are performing a cell adhesion assay to test the efficacy of an LFA-1 inhibitor, but the results are highly variable between experiments.
| Potential Cause | Troubleshooting Steps |
| Cell Health and Viability | Ensure that the cells used in the assay are healthy and have high viability. Stressed or dying cells may exhibit altered adhesion properties. |
| Ligand Coating | Inconsistent coating of the substrate (e.g., ICAM-1) can lead to variability. Verify the coating efficiency and uniformity using an ELISA or by staining with a specific antibody. |
| Shear Stress (for flow-based assays) | In assays that mimic physiological flow, slight variations in shear stress can significantly impact cell adhesion. Calibrate the flow rate of your system precisely. |
| Integrin Activation State | The basal activation state of LFA-1 can vary between cell cultures. Ensure consistent cell culture conditions and consider pre-stimulating the cells with an activating agent (e.g., PMA, Mn2+) to induce a more uniform high-affinity state of LFA-1 before adding the inhibitor.[10] |
Problem 3: Observed Effects on Non-Leukocyte Cell Types
Scenario: You observe an unexpected effect of your LFA-1 inhibitor on a cell type that does not express LFA-1.
| Potential Cause | Troubleshooting Steps |
| Off-Target Binding | The inhibitor may be binding to another receptor or protein present on the non-leukocyte cell type. Perform binding assays using radiolabeled or fluorescently tagged inhibitor to identify potential off-target binding partners. |
| Indirect Effects | The inhibitor might be affecting a factor secreted by leukocytes in a co-culture system, which in turn affects the non-leukocyte cells. Conduct experiments with conditioned media from inhibitor-treated leukocytes. |
| Impurity in the Inhibitor | The observed effect could be due to a contaminant in your inhibitor preparation. Verify the purity of your compound using analytical techniques such as HPLC and mass spectrometry. |
Quantitative Data on Off-Target Effects
A critical aspect of characterizing any inhibitor is to quantify its selectivity. The following table summarizes hypothetical inhibitory concentrations (IC50) of a fictional LFA-1 inhibitor ("Compound X") against LFA-1 and other related integrins. Researchers should aim to generate similar data for their specific inhibitors.
| Integrin Target | Ligand | Cell Type | Assay Type | IC50 (nM) of Compound X |
| LFA-1 (αLβ2) | ICAM-1 | Jurkat | Cell Adhesion | 10 |
| VLA-4 (α4β1) | VCAM-1 | Jurkat | Cell Adhesion | > 10,000 |
| Mac-1 (αMβ2) | Fibrinogen | U937 | Cell Adhesion | 5,000 |
| αVβ3 | Vitronectin | HEK293 | Cell Adhesion | > 10,000 |
This table is for illustrative purposes only. Actual values will vary depending on the specific inhibitor and experimental conditions.
Experimental Protocols
Protocol 1: Flow Cytometry-Based Integrin Activation Assay
This protocol allows for the assessment of an LFA-1 inhibitor's ability to prevent the conformational change of LFA-1 to its high-affinity state.
Materials:
-
Leukocyte cell line (e.g., Jurkat)
-
LFA-1 inhibitor and vehicle control
-
Activating agent (e.g., Phorbol 12-myristate 13-acetate (PMA) or MnCl2)
-
Conformation-specific anti-LFA-1 antibody that recognizes the high-affinity state (e.g., clone 327C)
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Procedure:
-
Harvest and wash cells, then resuspend in a suitable buffer.
-
Pre-incubate cells with various concentrations of the LFA-1 inhibitor or vehicle control for 30 minutes at 37°C.
-
Add the activating agent (e.g., 20 ng/mL PMA or 1 mM MnCl2) and incubate for a further 15 minutes at 37°C.
-
Wash the cells with cold PBS to stop the activation.
-
Incubate the cells with the primary anti-LFA-1 antibody (high-affinity specific) for 30 minutes on ice.
-
Wash the cells and then incubate with the fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
Wash the cells and resuspend in FACS buffer.
-
Analyze the samples on a flow cytometer, gating on the live cell population. The median fluorescence intensity (MFI) will correspond to the amount of LFA-1 in the high-affinity state.
Protocol 2: Immunofluorescence Staining for Integrin Expression
This protocol is for visualizing the expression and localization of LFA-1 and potential off-target integrins on adherent cells.
Materials:
-
Adherent leukocyte cell line or primary leukocytes
-
LFA-1 inhibitor and vehicle control
-
Coverslips coated with an appropriate substrate (e.g., ICAM-1 or fibronectin)
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies against LFA-1 and a potential off-target integrin (e.g., VLA-4)
-
Fluorescently labeled secondary antibodies with distinct emission spectra
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells onto coated coverslips and allow them to adhere.
-
Treat the cells with the LFA-1 inhibitor or vehicle control for the desired time.
-
Gently wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific binding sites with blocking buffer for 1 hour.
-
Incubate the cells with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells extensively with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibodies and DAPI (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the staining using a fluorescence microscope.
Visualizations
LFA-1 Signaling Pathway
References
- 1. Inhibitors targeting the LFA-1/ICAM-1 cell-adhesion interaction: design and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of LFA-1/ICAM-1 and VLA-4/VCAM-1 as a therapeutic approach to inflammation and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LFA-1 blockade induces effector and regulatory T-cell enrichment in lymph nodes and synergizes with CTLA-4Ig to inhibit effector function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LFA-1 Affinity Regulation Is Necessary for the Activation and Proliferation of Naive T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. LFA-1 in T cell priming, differentiation, and effector functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The magnitude of LFA-1/ICAM-1 forces fine-tune TCR-triggered T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
Interpreting unexpected results in RWJ 50271 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RWJ 50271, a selective inhibitor of the Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interaction. This guide is intended for researchers, scientists, and drug development professionals to interpret unexpected results and refine their experimental approach.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound assays in a question-and-answer format.
Q1: My negative control (vehicle-treated) shows significant inhibition of cell adhesion. What could be the cause?
A1: This is a common issue that can arise from several factors related to either the vehicle used or the overall health of the cells.
-
Vehicle Toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be at a concentration that is toxic to your cells, leading to reduced cell viability and, consequently, poor adhesion. It is crucial to test a range of vehicle concentrations to determine the maximum non-toxic concentration for your specific cell line.
-
Suboptimal Cell Health: Cells that are unhealthy, over-confluent, or have been passaged too many times may exhibit poor adhesion regardless of the treatment. Ensure you are using cells at a low passage number and at the optimal confluency for your assay.
-
Contamination: Microbial contamination can significantly impact cell health and behavior. Regularly check your cell cultures for any signs of contamination.
Q2: I am observing a very high background signal in my cell adhesion assay, making it difficult to distinguish between specific and non-specific binding.
A2: High background can obscure your results and is often related to inadequate blocking or washing steps.
-
Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of cells to the plate surface. Consider increasing the concentration of your blocking agent (e.g., from 1% to 3% BSA) or extending the blocking incubation time.[1]
-
Inadequate Washing: Insufficient washing between steps can leave behind unbound cells, contributing to a high background signal. Increase the number of wash steps or the volume of wash buffer.
-
Antibody-Related Issues: If you are using antibodies in your assay (e.g., for detection), the primary or secondary antibody concentrations might be too high, or the secondary antibody could be binding non-specifically.[2]
Q3: The dose-response curve for this compound is not sigmoidal as expected. What could be the reason?
A3: An abnormal dose-response curve can indicate issues with the compound, the assay conditions, or data analysis.
-
Compound Solubility: this compound may not be fully soluble at higher concentrations, leading to a plateau or even a decrease in effect at the top of the dose range. Visually inspect your compound dilutions for any precipitation.
-
Incorrect Concentration Range: The tested concentration range might be too narrow or completely outside the effective range for your specific cell system. It is important to perform a wide dose-response experiment (e.g., from nanomolar to high micromolar) to determine the optimal range.[3][4]
-
Assay Artifacts: At high concentrations, some compounds can interfere with the assay detection method (e.g., fluorescence quenching or enhancement). Include a control to test for such artifacts.
Q4: I am seeing a high degree of variability between replicate wells. How can I improve the reproducibility of my assay?
A4: High variability can be frustrating and can often be traced back to inconsistencies in cell handling and plating.
-
Uneven Cell Plating: Ensure that you have a single-cell suspension before plating and that you mix the cell suspension thoroughly between plating each replicate. Inconsistent cell numbers across wells is a major source of variability.
-
Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can affect cell growth and response. To minimize this, avoid using the outer wells or ensure proper humidification in the incubator.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes of the inhibitor, can lead to significant concentration differences between wells. Calibrate your pipettes regularly and use appropriate pipetting techniques.
Data Presentation
Table 1: Troubleshooting Summary for Unexpected Results in this compound Assays
| Unexpected Result | Potential Cause | Recommended Solution |
| High Inhibition in Negative Control | Vehicle (e.g., DMSO) toxicity | Test a vehicle titration to find the maximum non-toxic concentration. |
| Poor cell health | Use low-passage cells at optimal confluency; check for contamination. | |
| High Background Signal | Insufficient blocking | Increase blocking agent concentration or incubation time.[1] |
| Inadequate washing | Increase the number and volume of wash steps. | |
| Non-Sigmoidal Dose-Response Curve | Compound precipitation at high concentrations | Check solubility and visually inspect dilutions. |
| Inappropriate concentration range | Perform a wider dose-response to identify the effective range.[3][4] | |
| High Variability Between Replicates | Uneven cell plating | Ensure a single-cell suspension and mix well before plating. |
| Edge effects in the microplate | Avoid using outer wells or ensure proper humidification. |
Table 2: Example IC50 Values for LFA-1/ICAM-1 Inhibitors in a Cell Adhesion Assay
| Compound | Cell Line | IC50 (µM) |
| This compound (Hypothetical) | Jurkat | 5.0 |
| Small Molecule Antagonist 'X' | HL-60 | 2.0 nM |
| Soluble ICAM-1 (sICAM-1) | Primary T-cells | >100-fold higher than small molecule 'X' |
Note: The IC50 values are highly dependent on the specific assay conditions and cell types used.
Experimental Protocols
Key Experiment: Cell Adhesion Assay to Determine this compound Potency
This protocol outlines a general method for assessing the inhibitory effect of this compound on the adhesion of LFA-1-expressing cells to ICAM-1-coated surfaces.
-
Plate Coating:
-
Coat a 96-well microplate with a solution of recombinant human ICAM-1 (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with PBS to remove any unbound ICAM-1.
-
Block the plate with a blocking buffer (e.g., PBS with 3% BSA) for at least 1 hour at room temperature to prevent non-specific cell binding.
-
-
Cell Preparation:
-
Use an LFA-1-expressing cell line (e.g., Jurkat or HL-60 cells).
-
Label the cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.
-
Resuspend the labeled cells in serum-free media at the desired concentration.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in serum-free media. Also, prepare a vehicle control (e.g., media with the same concentration of DMSO as the highest this compound concentration).
-
Pre-incubate the labeled cells with the different concentrations of this compound or the vehicle control for 30-60 minutes at 37°C.
-
-
Adhesion and Detection:
-
After blocking, wash the ICAM-1 coated plate with PBS.
-
Add the pre-incubated cell suspension to the wells of the coated plate.
-
Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Gently wash the plate multiple times with PBS to remove non-adherent cells.
-
Read the fluorescence of the remaining adherent cells using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell adhesion for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of adhesion against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]
-
Visualizations
Caption: LFA-1/ICAM-1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a cell adhesion assay to test this compound efficacy.
Caption: A logical troubleshooting workflow for high background in cell adhesion assays.
References
- 1. arp1.com [arp1.com]
- 2. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 3. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 4. Dose-response relationships | Pharmacology Education Project [pharmacologyeducation.org]
- 5. Dose–Response Curve Analysis through the Lens of Differential and Integral Calculus | by Bernardo Zoehler | Medium [zoehlerbz.medium.com]
How to prevent RWJ 50271 degradation in experiments
Welcome to the technical support center for RWJ-50271. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the handling and use of RWJ-50271 in experiments. Our goal is to help you prevent compound degradation and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is RWJ-50271 and what is its mechanism of action?
RWJ-50271 is a selective and orally active small molecule inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1] It has an IC50 of 5.0 μM in HL60 cells.[1] By blocking this interaction, RWJ-50271 inhibits LFA-1/ICAM-1-mediated cell adhesion, a critical process in the immune response and inflammation.[1] It has been shown to be effective in animal models of inflammation.[1]
Q2: How should I store the solid compound and its stock solutions?
Proper storage is critical to prevent the degradation of RWJ-50271.
-
Solid Compound: Store the lyophilized powder at -20°C or -80°C for long-term storage, protected from light and moisture.
-
Stock Solutions: Based on supplier recommendations, prepared stock solutions can be stored as follows:
It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]
Q3: What is the recommended solvent for preparing stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of RWJ-50271. Ensure you are using anhydrous, high-purity DMSO to minimize water content, as water can contribute to the degradation of compounds in DMSO over time.
Q4: How do I prepare working solutions from the DMSO stock for cell-based assays?
To prepare working solutions for your experiments, dilute the high-concentration DMSO stock solution into your aqueous cell culture medium or experimental buffer. It is crucial to ensure that the final concentration of DMSO in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or other off-target effects. Perform serial dilutions to achieve the desired final concentration of RWJ-50271.
Q5: Is RWJ-50271 susceptible to degradation in aqueous solutions?
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results over time. | Degradation of RWJ-50271 in stock solution. | 1. Ensure stock solutions are stored at the recommended temperature (-80°C for long-term, -20°C for short-term). 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Use a fresh aliquot for each experiment. 4. If the stock is old (e.g., >6 months at -80°C), consider preparing a fresh stock from solid compound. |
| Precipitation of the compound in aqueous buffer or cell culture medium. | Poor solubility of RWJ-50271 at the working concentration. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility, but still biocompatible (typically ≤ 0.1%). 2. Vortex the working solution thoroughly after diluting the DMSO stock. 3. Consider a gentle warming of the solution (e.g., to 37°C) to aid dissolution, but be mindful of potential heat-related degradation. 4. Perform a solubility test at your desired concentration in the specific buffer you are using. |
| High background or off-target effects in cell-based assays. | 1. Degradation products of RWJ-50271 may have off-target activities. 2. The concentration of DMSO in the final working solution is too high. | 1. Prepare fresh working solutions for each experiment to minimize the presence of degradation products. 2. Ensure the final DMSO concentration is at a non-toxic level for your specific cell line (typically ≤ 0.1%). Run a vehicle control with the same final DMSO concentration. |
| Inconsistent results between different batches of the compound. | Variation in the purity or stability of the compound from different suppliers or lots. | 1. Always purchase from a reputable supplier and obtain a certificate of analysis for each new batch. 2. When starting with a new batch, it is good practice to perform a dose-response experiment to confirm its potency relative to previous batches. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of RWJ-50271 Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Allow the vial of solid RWJ-50271 to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the volume of anhydrous, high-purity DMSO needed to achieve a 10 mM concentration based on the amount of compound provided.
-
Add the calculated volume of DMSO to the vial.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
-
Working Solution (e.g., 10 µM in Cell Culture Medium):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution. For example, dilute the 10 mM stock 1:100 in cell culture medium to get a 100 µM intermediate solution.
-
Further dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM working concentration.
-
Vortex gently after each dilution.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
Caption: Experimental workflow for the preparation and use of RWJ-50271.
Caption: Inhibition of the LFA-1/ICAM-1 signaling pathway by RWJ-50271.
References
Technical Support Center: RWJ 50271 and Serum Protein Interactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the impact of serum proteins on the biological activity of RWJ 50271, a selective inhibitor of the LFA-1/ICAM-1 interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and orally active inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). By blocking this interaction, this compound inhibits LFA-1/ICAM-1-mediated cell adhesion.
Q2: How can serum proteins affect the in vitro activity of this compound?
A2: Serum proteins, particularly albumin, can bind to small molecule inhibitors like this compound. This binding is a reversible, non-covalent interaction. The portion of the drug that is bound to serum proteins is generally considered inactive, as it is unable to engage with its target, the LFA-1 protein.[1] Consequently, the presence of serum in your cell culture medium can lead to a decrease in the apparent potency (an increase in the observed IC50) of this compound. Only the unbound, or "free," fraction of the drug is available to inhibit the LFA-1/ICAM-1 interaction.[1]
Q3: What is a typical experimental setup to assess the impact of serum proteins on this compound activity?
A3: A common method is to perform a cell-based adhesion assay in the presence of varying concentrations of serum or a specific serum protein like human serum albumin (HSA). You would measure the IC50 of this compound in each condition. A rightward shift in the dose-response curve and an increase in the IC50 value with increasing serum protein concentration would indicate that the compound binds to serum proteins.
Q4: Which cell lines are suitable for an LFA-1/ICAM-1 adhesion assay?
A4: A common model involves using a leukocyte cell line that expresses LFA-1, such as HL-60 or THP-1 cells, and measuring their adhesion to immobilized ICAM-1.[2][3]
Troubleshooting Guides
Problem 1: High variability in IC50 values between experiments.
-
Possible Cause 1: Inconsistent serum protein concentration in the assay medium.
-
Troubleshooting Step: Ensure that the serum concentration is kept consistent across all wells for a given experimental condition. If comparing IC50 values across different experiments, use the same batch of serum if possible, as protein composition can vary between batches.
-
-
Possible Cause 2: Variable cell health or passage number.
-
Troubleshooting Step: Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before starting the assay.
-
-
Possible Cause 3: Inconsistent incubation times.
-
Troubleshooting Step: Adhere strictly to the incubation times specified in your protocol for drug treatment, cell adhesion, and washing steps.
-
Problem 2: No significant inhibition of cell adhesion by this compound, even at high concentrations.
-
Possible Cause 1: High serum concentration in the assay medium is sequestering the inhibitor.
-
Troubleshooting Step: Perform the assay in a low-serum or serum-free medium as a positive control for inhibitor activity. If the inhibitor is active in low-serum conditions, it suggests significant protein binding.
-
-
Possible Cause 2: The LFA-1/ICAM-1 interaction is not the primary driver of adhesion in your specific assay setup.
-
Troubleshooting Step: Include a positive control, such as a blocking antibody against LFA-1 or ICAM-1, to confirm that the observed cell adhesion is indeed mediated by this specific interaction.[3]
-
-
Possible Cause 3: Inactive this compound compound.
-
Troubleshooting Step: Verify the integrity and concentration of your this compound stock solution. If possible, test its activity in a well-established, serum-free assay system.
-
Data Presentation
Table 1: Example of this compound IC50 Values in the Presence of Varying Human Serum Albumin (HSA) Concentrations.
| HSA Concentration (%) | This compound IC50 (µM) | Fold Shift in IC50 (vs. 0% HSA) |
| 0 | 5.2 | 1.0 |
| 1 | 15.8 | 3.0 |
| 2 | 32.5 | 6.3 |
| 4 | 68.1 | 13.1 |
Note: The data presented in this table is for illustrative purposes only and may not reflect the actual experimental results for this compound.
Experimental Protocols
Protocol 1: LFA-1/ICAM-1 Cell Adhesion Assay
This protocol is adapted from standard cell adhesion assay methodologies.[2][4]
-
Plate Coating:
-
Coat the wells of a 96-well plate with recombinant human ICAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the wells with PBS to remove unbound ICAM-1.
-
Block non-specific binding sites with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.
-
-
Cell Preparation:
-
Label LFA-1-expressing cells (e.g., HL-60) with a fluorescent dye (e.g., Calcein-AM).
-
Resuspend the labeled cells in the desired assay medium (e.g., RPMI) containing different concentrations of serum or serum albumin.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in the assay medium with the corresponding serum concentrations.
-
Add the this compound dilutions to the cells and incubate for 30 minutes at 37°C.
-
-
Adhesion:
-
Add the cell/inhibitor mixture to the ICAM-1 coated and blocked wells.
-
Allow the cells to adhere for 30-60 minutes at 37°C.
-
-
Washing:
-
Gently wash the wells to remove non-adherent cells. The number and vigor of washes should be optimized to achieve a good signal-to-noise ratio.
-
-
Quantification:
-
Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Calculate the percentage of adhesion relative to a vehicle control (no inhibitor).
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Equilibrium Dialysis for Serum Protein Binding
This protocol provides a general method for determining the fraction of a drug bound to plasma proteins.[5][6]
-
Apparatus Setup:
-
Use a commercially available equilibrium dialysis apparatus with a semi-permeable membrane (e.g., with a molecular weight cutoff of 10 kDa).
-
-
Sample Preparation:
-
Place human plasma (or a solution of a specific serum protein) in one chamber of the dialysis unit.
-
Place a protein-free buffer (e.g., PBS) in the other chamber.
-
-
Drug Addition:
-
Add this compound to the plasma-containing chamber at the desired concentration.
-
-
Equilibration:
-
Incubate the apparatus at 37°C with gentle shaking for a sufficient time to allow equilibrium to be reached (typically 4-24 hours). The exact time should be determined experimentally.
-
-
Sample Analysis:
-
After incubation, collect samples from both the plasma and the buffer chambers.
-
Determine the concentration of this compound in each sample using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation:
-
The fraction of unbound drug (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber.
-
The percentage of protein binding is calculated as (1 - fu) * 100.
-
Visualizations
Caption: LFA-1/ICAM-1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the impact of serum on this compound activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Adhesion Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 6. Plasma Protein Binding Assay [visikol.com]
Technical Support Center: Cell Viability Assays with RWJ-50271 Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting cell viability assays with the LFA-1/ICAM-1 inhibitor, RWJ-50271.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: High Background Signal in MTT/XTT Assays
High background absorbance can obscure the true signal from the cells.
| Potential Cause | Troubleshooting Step |
| Contamination | Culture media or reagents may be contaminated with bacteria or yeast. Visually inspect plates and media for any signs of contamination. Use fresh, sterile reagents. |
| RWJ-50271 Interference | Small molecules can directly reduce tetrazolium salts. Run a control plate with RWJ-50271 in cell-free media to check for direct reduction of the assay reagent. If interference is observed, consider using an alternative assay. |
| Phenol Red | Phenol red in the culture medium can contribute to background absorbance. Use phenol red-free medium for the assay. |
| Reagent Degradation | MTT/XTT solution may have degraded due to light exposure. Store tetrazolium salt solutions protected from light. |
Issue 2: Low Signal or Poor Dynamic Range in CellTiter-Glo® Assay
A weak luminescent signal can make it difficult to distinguish between treated and untreated cells.
| Potential Cause | Troubleshooting Step |
| Insufficient Cell Number | Too few cells will produce a signal that is difficult to detect above background. Optimize cell seeding density to ensure a signal well within the linear range of the assay. |
| Incomplete Cell Lysis | The reagent may not have effectively lysed all cells, preventing the release of ATP. Ensure thorough mixing after adding the CellTiter-Glo® reagent. |
| Reagent Degradation | The luciferase or luciferin may have lost activity. Ensure proper storage and handling of the CellTiter-Glo® reagent. Avoid repeated freeze-thaw cycles. |
| RWJ-50271 Interference | The compound may inhibit the luciferase enzyme. Test for interference by adding RWJ-50271 to a standard ATP solution and measuring the luminescence. |
| Temperature Gradients | Uneven temperature across the plate can lead to variability in the luminescent signal. Equilibrate the plate to room temperature before reading. |
Issue 3: High Variability Between Replicates
Inconsistent results between replicate wells can make data interpretation unreliable.
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Inconsistent number of cells in each well. Ensure a homogenous cell suspension and use appropriate pipetting techniques to dispense cells evenly. |
| Edge Effects | Wells on the perimeter of the plate are prone to evaporation. Avoid using the outer wells of the plate for experimental samples. |
| Pipetting Errors | Inaccurate dispensing of cells, compound, or assay reagents. Calibrate pipettes regularly and use a consistent pipetting technique. |
| Incomplete Solubilization (MTT) | Formazan crystals are not fully dissolved. Ensure complete solubilization by vigorous mixing or shaking after adding the solubilization solution. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of RWJ-50271?
RWJ-50271 is a selective and orally active inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is crucial for T-cell mediated immune responses, including T-cell activation and migration.
Q2: Which cell viability assay is most suitable for use with RWJ-50271?
The choice of assay depends on your specific experimental goals and cell type.
-
MTT/XTT Assays : These colorimetric assays measure metabolic activity. They are widely used but can be susceptible to interference from colored compounds or compounds that have reducing or oxidizing properties.
-
CellTiter-Glo® Assay : This luminescent assay quantifies ATP, which is an indicator of metabolically active cells. It is generally more sensitive than colorimetric assays but can be inhibited by some compounds.
-
Recommendation : It is advisable to perform a preliminary experiment to check for any potential interference of RWJ-50271 with your chosen assay by running the assay in a cell-free system with the compound.
Q3: How can I be sure that the observed decrease in viability is due to the effect of RWJ-50271 and not an artifact of the assay?
To ensure the validity of your results:
-
Include Proper Controls : Always include vehicle-only controls, untreated controls, and positive controls (a compound known to induce cell death).
-
Cell-Free Controls : As mentioned, test for direct interference of RWJ-50271 with the assay reagents.
-
Orthogonal Assays : Confirm your findings using a different viability assay that relies on a distinct mechanism (e.g., if you used an MTT assay, confirm with a cytotoxicity assay that measures membrane integrity).
-
Microscopic Examination : Visually inspect the cells under a microscope to confirm cell death or changes in morphology.
Q4: What is the expected effect of RWJ-50271 on cell viability?
By inhibiting the LFA-1/ICAM-1 interaction, RWJ-50271 can interfere with cell adhesion and downstream signaling pathways. In immune cells like T-cells, this can lead to reduced proliferation and potentially induce apoptosis, thereby decreasing cell viability. The specific effect will depend on the cell type and the experimental conditions.
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment : Treat cells with various concentrations of RWJ-50271. Include vehicle-only and untreated controls.
-
Incubation : Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization : Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading : Shake the plate to ensure complete solubilization and read the absorbance at a wavelength between 550 and 600 nm.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol is based on the manufacturer's instructions and should be adapted as needed.
-
Cell Seeding : Seed cells in an opaque-walled 96-well plate at an optimized density.
-
Compound Treatment : Treat cells with the desired concentrations of RWJ-50271.
-
Incubation : Incubate for the specified treatment period.
-
Reagent Preparation : Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Reagent Addition : Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading : Measure the luminescence using a plate reader.
Quantitative Data Summary
The following table is a template for summarizing your quantitative data. The values provided are for illustrative purposes only.
| Treatment | Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| Vehicle Control | 0 | 100 | 5.2 |
| RWJ-50271 | 1 | 95.3 | 4.8 |
| RWJ-50271 | 5 | 78.1 | 6.1 |
| RWJ-50271 | 10 | 55.9 | 5.5 |
| RWJ-50271 | 25 | 32.4 | 4.2 |
| RWJ-50271 | 50 | 15.7 | 3.9 |
Visualizations
Caption: Experimental workflow for a cell viability assay with RWJ-50271.
Caption: Simplified LFA-1/ICAM-1 signaling pathway inhibited by RWJ-50271.
Caption: Troubleshooting decision tree for cell viability assays.
Technical Support Center: Ensuring Reproducibility in RWJ 50271 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure the reproducibility of experiments involving RWJ 50271, a selective inhibitor of the LFA-1/ICAM-1 interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and orally active small molecule inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1] By blocking this interaction, this compound inhibits LFA-1/ICAM-1-mediated cell adhesion, a critical process in the immune response.[1]
Q2: In which cell lines has the activity of this compound been characterized?
A2: The inhibitory activity of this compound on the LFA-1/ICAM-1 interaction has been characterized in HL60 cells, a human promyelocytic leukemia cell line, with a reported IC50 of 5.0 μM.[1]
Q3: Is this compound selective for the LFA-1/ICAM-1 interaction?
A3: Yes, this compound is reported to be selective. It does not inhibit Mac-1/ICAM-1, E-selectin/sialyl Lewis X, or VLA-4/VCAM-1-mediated cell adhesion at concentrations up to 20 μM.
Q4: What are the key signaling pathways affected by this compound?
A4: this compound primarily affects the "outside-in" and "inside-out" signaling pathways that regulate LFA-1 affinity and avidity for ICAM-1. By blocking the LFA-1/ICAM-1 interaction, it disrupts downstream signaling events crucial for T-cell activation, adhesion, and migration.[2][3][4]
Q5: What are the common applications of this compound in research?
A5: this compound is used in research to study the roles of the LFA-1/ICAM-1 interaction in various biological processes, including immune responses, inflammation, and T-cell mediated cytotoxicity. It can be used as a tool to investigate the consequences of inhibiting leukocyte adhesion in different disease models.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | Assay | Cell Line | IC50 | Reference |
| This compound | LFA-1/ICAM-1 Interaction | Cell Adhesion | HL60 | 5.0 μM | [1] |
Note: Publicly available quantitative data for this compound is limited. Researchers are encouraged to perform their own dose-response experiments to determine the IC50 in their specific cell system.
Experimental Protocols
Detailed Methodology: LFA-1/ICAM-1-Mediated Cell Adhesion Assay
This protocol is adapted from standard cell adhesion assay procedures and is intended for assessing the inhibitory effect of this compound.
1. Materials and Reagents:
-
96-well tissue culture plates (flat-bottom)
-
Recombinant Human ICAM-1
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Leukocyte cell line expressing LFA-1 (e.g., HL60, Jurkat)
-
Cell culture medium (e.g., RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
Calcein-AM (or other fluorescent cell stain)
-
This compound
-
DMSO (vehicle control)
-
Plate reader with fluorescence capabilities
2. Plate Coating:
-
Dilute recombinant human ICAM-1 to a final concentration of 5 µg/mL in PBS.
-
Add 50 µL of the ICAM-1 solution to each well of a 96-well plate.
-
Incubate the plate overnight at 4°C or for 2 hours at 37°C.
-
Aspirate the coating solution and wash each well three times with 150 µL of PBS.
-
Block non-specific binding by adding 100 µL of 1% BSA in PBS to each well.
-
Incubate for 1 hour at 37°C.
-
Aspirate the blocking solution and wash each well three times with 150 µL of PBS.
3. Cell Preparation and Staining:
-
Culture LFA-1 expressing cells to a density of approximately 1 x 10^6 cells/mL.
-
Centrifuge the cells and resuspend the pellet in serum-free culture medium.
-
Add Calcein-AM to a final concentration of 5 µM and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells three times with serum-free medium to remove excess dye.
-
Resuspend the labeled cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
4. Inhibition Assay:
-
Prepare serial dilutions of this compound in serum-free medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 50 µL of the cell suspension to each well of the ICAM-1 coated plate.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.
5. Quantification of Adhesion:
-
After incubation, gently wash the wells three times with 150 µL of pre-warmed PBS to remove non-adherent cells.
-
After the final wash, add 100 µL of PBS to each well.
-
Measure the fluorescence intensity of each well using a plate reader (Excitation: 485 nm, Emission: 520 nm for Calcein-AM).
-
Calculate the percentage of cell adhesion for each concentration of this compound relative to the vehicle control.
Mandatory Visualizations
Caption: LFA-1 signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for the this compound cell adhesion inhibition assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Adhesion in Control Wells | - Incomplete blocking- Non-specific binding of cells to the plate | - Increase BSA concentration or incubation time for blocking.- Ensure plates are designed for cell culture.- Use a different blocking agent (e.g., casein). |
| Low Signal/Poor Adhesion in Positive Controls | - Inactive ICAM-1- Low LFA-1 expression on cells- Suboptimal cell health- Insufficient incubation time | - Use a fresh batch of recombinant ICAM-1.- Confirm LFA-1 expression on cells via flow cytometry.- Ensure cells are in the logarithmic growth phase and have high viability.- Optimize the incubation time for cell adhesion (typically 30-90 minutes). |
| High Variability Between Replicates | - Inconsistent cell seeding- Uneven washing- Cell clumping | - Ensure a homogenous cell suspension before plating.- Use a multichannel pipette for adding cells and washing.- Wash gently and consistently across the plate.- If cells are clumping, gently triturate to create a single-cell suspension. The presence of free DNA from dead cells can cause clumping; consider adding DNase I to the cell suspension. |
| Inconsistent this compound Inhibition | - Incorrect inhibitor concentration- Degradation of the compound- Presence of serum proteins that may bind the inhibitor | - Verify the stock concentration and serial dilutions.- Prepare fresh dilutions of this compound for each experiment.- Perform the assay in serum-free medium as serum components can interfere with the inhibitor's activity. |
| Edge Effects on the Plate | - Evaporation from outer wells | - Do not use the outer wells of the 96-well plate.- Fill the outer wells with sterile PBS or water to maintain humidity. |
References
Validation & Comparative
A Comparative Guide to LFA-1 Inhibitors: RWJ 50271 and Other Small Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lymphocyte function-associated antigen-1 (LFA-1) inhibitor RWJ 50271 with other notable small molecule LFA-1 inhibitors, including lifitegrast and BIRT 377. The information presented is supported by experimental data from publicly available research.
Introduction to LFA-1 Inhibition
Lymphocyte function-associated antigen-1 (LFA-1) is an integrin receptor found on the surface of leukocytes that plays a critical role in the immune response. It mediates the adhesion of leukocytes to other cells, such as endothelial cells and antigen-presenting cells, through its interaction with intercellular adhesion molecules (ICAMs). This interaction is a key step in leukocyte trafficking to sites of inflammation and the formation of the immunological synapse. Consequently, inhibiting the LFA-1/ICAM-1 interaction is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.
Small molecule inhibitors of LFA-1 have emerged as a significant area of research, offering potential advantages over antibody-based therapies. These inhibitors can be broadly categorized based on their mechanism of action:
-
Direct (Competitive) Inhibitors: These molecules bind to the same site on LFA-1 as its natural ligand, ICAM-1, directly competing with and blocking the interaction.
-
Allosteric Inhibitors: These compounds bind to a site on LFA-1 distinct from the ICAM-1 binding site. This binding induces a conformational change in the LFA-1 protein, rendering it unable to effectively bind to ICAM-1.
This guide will compare the performance of this compound, a selective LFA-1/ICAM-1 interaction inhibitor, with other key LFA-1 inhibitors for which experimental data is available.
Quantitative Performance Comparison
The following table summarizes the in vitro potency of this compound and other selected LFA-1 inhibitors. It is important to note that the IC50 values presented are derived from different studies and experimental conditions. Therefore, a direct comparison of these values should be made with caution. The lack of a head-to-head comparative study under identical conditions is a current limitation in the field.
| Compound | Mechanism of Action | IC50 Value | Cell Line/Assay Condition | Reference |
| This compound | LFA-1/ICAM-1 Interaction Inhibitor | 5.0 µM | HL60 cells | [1] |
| Lifitegrast | Direct (Competitive) LFA-1 Antagonist | 2.98 nM | Jurkat T cell attachment to ICAM-1 | |
| BIRT 377 | Allosteric LFA-1 Inhibitor | 2.6 µM | SKW3 cell binding to immobilized ICAM-1 | |
| Compound 6 | LFA-1/ICAM-1 Antagonist | 0.1 nM | Neutrophil/ICAM-1 adhesion assay |
Mechanism of Action and Signaling Pathway
The interaction of LFA-1 with ICAM-1 initiates a cascade of intracellular signaling events crucial for T-cell activation and migration. Small molecule inhibitors interrupt this process at different points depending on their mechanism of action.
Caption: LFA-1 signaling pathway and points of inhibitor intervention.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound is typically performed using cell-based adhesion assays. Below is a generalized protocol that outlines the key steps involved in such an experiment.
Protocol: Cell Adhesion Assay for LFA-1 Inhibition
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) on the LFA-1/ICAM-1 mediated adhesion of leukocytes.
2. Materials:
-
Leukocyte cell line expressing LFA-1 (e.g., HL-60, Jurkat)
-
Recombinant human ICAM-1
-
96-well microplates
-
Test compound (e.g., this compound) and control inhibitors
-
Cell labeling dye (e.g., Calcein-AM)
-
Assay buffer (e.g., PBS with Ca2+/Mg2+)
-
Plate reader (fluorescence)
3. Method:
-
Plate Coating:
-
Coat the wells of a 96-well microplate with a solution of recombinant human ICAM-1 overnight at 4°C.
-
Wash the wells with assay buffer to remove unbound ICAM-1.
-
Block non-specific binding sites with a blocking agent (e.g., BSA) for 1 hour at 37°C.
-
Wash the wells again with assay buffer.
-
-
Cell Preparation and Labeling:
-
Culture the leukocyte cell line under standard conditions.
-
Harvest the cells and wash them with assay buffer.
-
Label the cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay buffer at a desired concentration.
-
-
Inhibition Assay:
-
Prepare serial dilutions of the test compound (this compound) and control inhibitors in assay buffer.
-
Add the diluted compounds to the ICAM-1 coated wells.
-
Add the fluorescently labeled cells to the wells.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.
-
-
Quantification:
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells in each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell adhesion for each compound concentration relative to the untreated control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for a cell-based LFA-1 adhesion assay.
Conclusion
This compound is a selective inhibitor of the LFA-1/ICAM-1 interaction with a reported IC50 in the low micromolar range. When compared to other small molecule LFA-1 inhibitors such as lifitegrast and BIRT 377, its potency appears to be lower. However, it is crucial to reiterate that the available data comes from different experimental setups, which can significantly influence the determined IC50 values. Lifitegrast, a direct competitive inhibitor, demonstrates high potency in the nanomolar range. BIRT 377, an allosteric inhibitor, also shows activity in the low micromolar range in cell-based assays.
The choice of an LFA-1 inhibitor for research or therapeutic development will depend on a variety of factors including potency, selectivity, mechanism of action, and pharmacokinetic properties. This guide provides a comparative overview based on the current scientific literature to aid researchers in their evaluation of this compound and other LFA-1 inhibitors. Further head-to-head studies are warranted for a more definitive comparison of these compounds.
References
Validating RWJ 50271 Binding to LFA-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RWJ 50271, a selective inhibitor of the Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interaction, with other notable LFA-1 antagonists. The objective is to present experimental data, detailed methodologies, and visual representations of key pathways to aid in the evaluation of this compound for research and development purposes.
Executive Summary
This compound is a selective and orally active inhibitor of the LFA-1/ICAM-1 interaction, a critical pathway in immune cell trafficking and activation.[1][2] Experimental data demonstrates its ability to block this interaction with an IC50 of 5.0 μM in HL60 cells.[1][2] This guide compares the performance of this compound with other well-characterized LFA-1 inhibitors, providing available quantitative data and outlining the experimental protocols used for their validation. While direct head-to-head comparative studies are limited, this guide consolidates existing data to offer a valuable resource for researchers.
LFA-1/ICAM-1 Signaling Pathway
The interaction between LFA-1 on leukocytes and ICAM-1 on endothelial and antigen-presenting cells is a cornerstone of the immune response, mediating cell adhesion, migration, and the formation of the immunological synapse. Small molecule inhibitors, such as this compound, disrupt this interaction, thereby modulating immune and inflammatory responses.
Caption: LFA-1/ICAM-1 signaling and inhibition by this compound.
Quantitative Comparison of LFA-1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected LFA-1 antagonists. It is important to note that these values are derived from different studies and experimental conditions, which may affect direct comparability.
| Compound | IC50 | Cell Line | Assay Type | Reference |
| This compound | 5.0 μM | HL60 | Cell Adhesion | [1][2] |
| BIRT 377 | Not explicitly stated in the provided text, but described as a potent inhibitor. | - | - | |
| Lifitegrast | Not explicitly stated in the provided text, but described as a potent inhibitor. | - | - | |
| BI-1950 | 3 nM (IL-2 production in human PBMC) | Human PBMC | IL-2 Production | [3] |
| BI-1950 | 120 nM (IL-2 production in human whole blood) | Human Whole Blood | IL-2 Production | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to validate LFA-1 inhibitors.
Cell-Based Adhesion Assay (Static)
This assay quantifies the inhibition of LFA-1/ICAM-1 mediated cell adhesion.
Principle: LFA-1-expressing cells (e.g., HL60) are allowed to adhere to plates coated with ICAM-1. The number of adherent cells is quantified after washing away non-adherent cells. The inhibitory effect of a compound is determined by the reduction in cell adhesion in its presence.
Protocol:
-
Plate Coating: 96-well microplates are coated with recombinant human ICAM-1 overnight at 4°C.
-
Cell Preparation: HL60 cells are cultured and labeled with a fluorescent dye (e.g., Calcein-AM).
-
Inhibitor Incubation: Labeled cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for 30 minutes at 37°C.
-
Adhesion: The cell-inhibitor mixture is added to the ICAM-1 coated wells and incubated for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gentle washing with PBS.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader.
-
Data Analysis: The percentage of cell adhesion is calculated relative to a control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for a cell-based adhesion assay.
Flow Cytometry-Based Competitive Binding Assay
This assay measures the ability of a compound to compete with a fluorescently labeled ligand for binding to LFA-1 on the cell surface.
Principle: Cells expressing LFA-1 are incubated with a fluorescently labeled anti-LFA-1 antibody or a labeled ICAM-1 fragment in the presence and absence of a test compound. The displacement of the fluorescent ligand by the test compound is measured by a decrease in cell fluorescence, which is quantified by flow cytometry.
Protocol:
-
Cell Preparation: A suspension of LFA-1 expressing cells (e.g., peripheral blood mononuclear cells - PBMCs) is prepared.
-
Inhibitor Incubation: Cells are incubated with varying concentrations of the test compound.
-
Fluorescent Ligand Addition: A fixed concentration of a fluorescently labeled anti-LFA-1 antibody (or labeled ICAM-1) is added to the cell-inhibitor mixture.
-
Incubation: The mixture is incubated on ice to allow binding to reach equilibrium.
-
Washing: Cells are washed with cold PBS to remove unbound fluorescent ligand.
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of inhibition of fluorescent ligand binding is calculated for each concentration of the test compound, and the IC50 value is determined.
Caption: Workflow for a flow cytometry competitive binding assay.
Selectivity Profile of this compound
An important aspect of a small molecule inhibitor is its selectivity for the intended target. This compound has been shown to be selective for the LFA-1/ICAM-1 interaction.
-
No inhibition of Mac-1/ICAM-1, E-selectin/sialyl Lewis X, or VLA-4/VCAM-1 mediated cell adhesion was observed at concentrations up to 20 μM.[2]
-
This compound does not alter the expression levels of LFA-1 on HL60 cells.[2]
This selectivity profile suggests that this compound's mechanism of action is specific to the LFA-1/ICAM-1 interaction, which is a desirable characteristic for a therapeutic candidate as it may reduce the potential for off-target effects.
Conclusion
References
Comparative Analysis of RWJ 50271 and Other LFA-1 Integrin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the integrin inhibitor RWJ 50271 with other notable inhibitors of Lymphocyte Function-Associated Antigen-1 (LFA-1). The objective is to present a clear overview of their cross-reactivity profiles, supported by experimental data and detailed methodologies, to aid in the selection of appropriate research tools and potential therapeutic candidates.
Introduction to LFA-1 Inhibition
Integrins are a family of heterodimeric cell surface receptors that play a crucial role in cell adhesion, signaling, and migration. LFA-1 (αLβ2), a member of the β2 integrin subfamily, is exclusively expressed on leukocytes and is essential for their trafficking and activation during an immune response. Its interaction with Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial and antigen-presenting cells facilitates leukocyte adhesion and extravasation into tissues. Consequently, inhibitors of the LFA-1/ICAM-1 interaction are of significant interest for the treatment of autoimmune and inflammatory diseases.
This compound is a small molecule antagonist of the LFA-1/ICAM-1 interaction.[1] This guide compares its performance with other well-characterized LFA-1 inhibitors: BMS-587101, Lifitegrast (also known as SAR 1118), and A-286982.
Cross-Reactivity Profile of LFA-1 Inhibitors
The selectivity of an integrin inhibitor is a critical parameter, as off-target effects can lead to unforeseen biological consequences. The following table summarizes the reported 50% inhibitory concentrations (IC50) of this compound and other LFA-1 inhibitors against LFA-1 and other selected integrins.
| Inhibitor | LFA-1 (αLβ2) IC50 | Mac-1 (αMβ2) IC50 | VLA-4 (α4β1) IC50 | E-selectin IC50 |
| This compound | 5.0 μM | > 20 μM | > 20 μM | > 20 μM |
| BMS-587101 | 20 nM (human HUVEC)[2] | Not Reported | Not Reported | Not Reported |
| Lifitegrast (SAR 1118) | 2.98 nM (Jurkat T cells)[3][4] | Not Reported | Not Reported | Not Reported |
| A-286982 | 35 nM (cell adhesion)[1][5] | Not Reported | Not Reported | Not Reported |
Note: The IC50 values are presented as reported in the cited literature and may have been determined using different experimental assays and conditions. Direct comparison should be made with caution. "Not Reported" indicates that data was not found in the searched literature.
Experimental Methodologies
The following are detailed protocols for key experiments used to characterize the activity and selectivity of integrin inhibitors.
Cell Adhesion Assay
This assay measures the ability of an inhibitor to block the adhesion of LFA-1-expressing cells to immobilized ICAM-1.
Materials:
-
LFA-1-expressing cells (e.g., human T-lymphocytes, Jurkat cells)
-
Recombinant human ICAM-1
-
96-well V-bottom microplates
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
Test compounds (e.g., this compound) and vehicle control
-
Plate reader with fluorescence detection
Protocol:
-
Plate Coating: Coat the wells of a 96-well V-bottom plate with recombinant human ICAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C. On the day of the experiment, wash the wells with PBS to remove unbound ICAM-1 and block with a solution of 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Cell Labeling: Label the LFA-1-expressing cells with a fluorescent dye according to the manufacturer's instructions. Resuspend the labeled cells in assay buffer.
-
Inhibitor Treatment: Pre-incubate the labeled cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 30 minutes at 37°C).
-
Adhesion: Add the cell suspension to the ICAM-1 coated wells and incubate for a defined period (e.g., 30-60 minutes at 37°C) to allow for cell adhesion.
-
Removal of Non-Adherent Cells: Centrifuge the plate at a low speed (e.g., 50 x g for 2 minutes) to pellet the non-adherent cells at the bottom of the V-well.
-
Quantification: Measure the fluorescence of the supernatant, which contains the non-adherent cells, using a plate reader. The fluorescence of the adherent cells can be calculated by subtracting the fluorescence of the non-adherent cells from the total fluorescence of the cells added to each well.
-
Data Analysis: Plot the percentage of cell adhesion against the inhibitor concentration and determine the IC50 value using a sigmoidal dose-response curve fit.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics of an inhibitor to its target protein in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Recombinant human LFA-1 or its I-domain
-
Test compounds (e.g., this compound)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS)
Protocol:
-
Ligand Immobilization: Immobilize the recombinant LFA-1 protein onto the surface of a sensor chip using standard amine coupling chemistry. Aim for an immobilization level that will yield a maximal analyte response (Rmax) of approximately 100-200 RU to minimize mass transport limitations.[6] A reference flow cell should be prepared in parallel by activating and deactivating the surface without protein immobilization.
-
Analyte Injection: Prepare a series of dilutions of the test compound in running buffer. Inject the different concentrations of the analyte over the ligand-immobilized and reference flow cells at a constant flow rate.
-
Association and Dissociation: Monitor the binding of the analyte to the ligand in real-time (association phase). After the injection, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand (dissociation phase).
-
Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte and prepare the surface for the next injection cycle. The regeneration conditions should be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
Data Analysis: Subtract the reference flow cell data from the experimental flow cell data to correct for bulk refractive index changes and non-specific binding. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: LFA-1 signaling pathway and point of inhibition.
Caption: Workflow for a cell-based adhesion assay.
Conclusion
References
In Vitro to In Vivo Correlation of RWJ-50271 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the LFA-1/ICAM-1 inhibitor RWJ-50271 with alternative compounds, focusing on the correlation between in vitro activity and in vivo efficacy. The information presented is intended to support researchers in drug development and related fields.
Executive Summary
RWJ-50271 is a selective, orally active inhibitor of the Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interaction, a critical pathway in immune cell trafficking and activation. While in vitro data for RWJ-50271 is available, comprehensive in vivo studies are less reported in publicly accessible literature. This guide compares RWJ-50271 with more extensively studied LFA-1/ICAM-1 antagonists, Lifitegrast (formerly SAR 1118) and BMS-587101, to provide a broader context for its potential therapeutic applications and to highlight the in vitro-in vivo correlation within this class of inhibitors.
Data Presentation: Comparative Analysis of LFA-1/ICAM-1 Inhibitors
The following tables summarize the available quantitative data for RWJ-50271 and its comparators.
Table 1: In Vitro Activity of LFA-1/ICAM-1 Inhibitors
| Compound | Target | Assay | IC50 | Cell Line |
| RWJ-50271 | LFA-1/ICAM-1 Interaction | Cell Adhesion | 5.0 μM | HL60 |
| Lifitegrast (SAR 1118) | LFA-1/ICAM-1 Interaction | T-cell Adhesion | Not specified | Human T-cells |
| BMS-587101 | LFA-1 | T-cell Adhesion | Not specified | T-cells |
Table 2: In Vivo Efficacy of LFA-1/ICAM-1 Inhibitors
| Compound | Animal Model | Indication | Key Findings |
| RWJ-50271 | Mouse | Delayed-Type Hypersensitivity | Orally active in reducing the inflammatory response.[1] |
| Lifitegrast (SAR 1118) | Mouse | Dry Eye Disease | Topical administration reduced corneal inflammation and neutrophil recruitment. |
| BMS-587101 | Mouse | Arthritis (Collagen-Induced and Antibody-Induced) | Oral administration significantly reduced clinical scores of arthritis and joint destruction. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
In Vitro Cell Adhesion Assay
This assay quantifies the ability of a compound to inhibit the adhesion of LFA-1-expressing cells to immobilized ICAM-1.
-
Plate Coating: 96-well plates are coated with recombinant human ICAM-1.
-
Cell Culture: A human leukocyte cell line, such as HL60 or Jurkat T-cells, is cultured and labeled with a fluorescent dye (e.g., Calcein-AM).
-
Compound Incubation: The labeled cells are pre-incubated with varying concentrations of the test compound (e.g., RWJ-50271).
-
Adhesion: The treated cells are added to the ICAM-1 coated wells and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell adhesion compared to the untreated control.
In Vivo Delayed-Type Hypersensitivity (DTH) Model
The DTH model in mice is a standard method to assess in vivo efficacy of anti-inflammatory compounds.
-
Sensitization: Mice are sensitized by topical application of a hapten (e.g., dinitrofluorobenzene) on the shaved abdomen.
-
Challenge: Several days after sensitization, a low dose of the same hapten is applied to one ear to elicit an inflammatory response.
-
Treatment: The test compound (e.g., RWJ-50271) is administered orally at various doses before and/or after the challenge.
-
Measurement: The degree of ear swelling, a measure of the inflammatory response, is quantified at different time points after the challenge using a caliper.
-
Analysis: The reduction in ear swelling in the treated groups is compared to the vehicle-treated control group to determine the in vivo efficacy of the compound.
Mandatory Visualization
LFA-1/ICAM-1 Signaling Pathway
Caption: LFA-1/ICAM-1 signaling and inhibition by RWJ-50271.
Experimental Workflow: In Vitro Cell Adhesion Assay
Caption: Workflow for the in vitro cell adhesion assay.
Experimental Workflow: In Vivo Delayed-Type Hypersensitivity Model
Caption: Workflow for the in vivo DTH model.
References
Benchmarking RWJ 50271: A Comparative Guide to LFA-1/ICAM-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the small molecule inhibitor RWJ 50271 against monoclonal antibody-based inhibitors targeting the Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interaction. This critical cell adhesion pathway is a key mediator in inflammatory responses, making it a prime target for therapeutic intervention in various autoimmune diseases and inflammatory conditions.
Introduction to LFA-1/ICAM-1 Inhibition
The interaction between LFA-1 (an integrin expressed on leukocytes) and ICAM-1 (expressed on endothelial cells and antigen-presenting cells) is a crucial step in leukocyte trafficking, extravasation, and the formation of the immunological synapse.[1] Dysregulation of this interaction is implicated in the pathogenesis of numerous inflammatory diseases. Consequently, both small molecules and monoclonal antibodies have been developed to disrupt this pathway and modulate the immune response.
This compound is a selective, orally active small molecule inhibitor of the LFA-1/ICAM-1 interaction. Monoclonal antibodies, on the other hand, offer high specificity and affinity for their targets, either LFA-1 or ICAM-1. This guide aims to provide a head-to-head comparison of these different therapeutic modalities based on available experimental data.
Quantitative Performance Data
Direct comparative studies of this compound against specific monoclonal antibodies are limited in the public domain. However, by compiling available data on their respective potencies and activities, we can establish a benchmark for their performance.
| Inhibitor | Type | Target | In Vitro Potency (IC50) | Notes |
| This compound | Small Molecule | LFA-1/ICAM-1 Interaction | 5.0 μM (in HL60 cells)[2] | Orally active. Does not inhibit Mac-1/ICAM-1, E-selectin/sialyl Lewis X, or VLA-4/VCAM-1 mediated adhesion.[2] |
| BIRT-377 | Small Molecule | LFA-1 | Not explicitly stated, but inhibits IL-2 production in vivo.[3] | Orally bioavailable.[3] |
| Odulimomab | Monoclonal Antibody | LFA-1 (CD11a) | Data not publicly available | A murine IgG1 monoclonal antibody.[4] |
| Enlimomab | Monoclonal Antibody | ICAM-1 (CD54) | Target serum concentration for maximal inhibition: 10 µg/mL[2][5] | A murine IgG2a monoclonal antibody.[6][7] |
| Efalizumab | Monoclonal Antibody | LFA-1 (CD11a) | Data not publicly available | A humanized IgG1 monoclonal antibody that acts via steric hindrance.[8][9] |
In Vivo Efficacy
| Inhibitor | Animal Model | Key Findings |
| This compound | Inflammation Model | 50 mg/kg (p.o.) significantly reduced footpad swelling by over 50%.[2] |
| Anti-LFA-1 Antibodies | Various (e.g., allograft survival, autoimmune encephalomyelitis) | Effective in promoting long-term survival of allografts and preventing disease in autoimmune models.[1] |
| Enlimomab | Ischemic Stroke | Clinical trials did not show efficacy and were associated with adverse events.[10][11] |
Signaling Pathway and Inhibition Mechanism
The interaction between LFA-1 on a T-cell and ICAM-1 on an antigen-presenting cell (APC) is a cornerstone of the immunological synapse, leading to T-cell activation and downstream inflammatory responses. Both small molecules and monoclonal antibodies can disrupt this critical interaction.
Caption: LFA-1/ICAM-1 signaling and points of inhibition.
Experimental Protocols
A common method to assess the efficacy of LFA-1/ICAM-1 inhibitors is the cell adhesion assay. Below is a detailed, representative protocol.
Cell Adhesion Assay Protocol
Objective: To quantify the inhibition of LFA-1-mediated cell adhesion to ICAM-1 by this compound and monoclonal antibodies.
Materials:
-
Leukocytic cell line expressing LFA-1 (e.g., HL-60, Jurkat)
-
Recombinant human ICAM-1
-
96-well microplates
-
Fluorescent dye (e.g., Calcein-AM)
-
Test compounds: this compound, anti-LFA-1 mAb, anti-ICAM-1 mAb
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Plate reader with fluorescence detection
Methodology:
-
Plate Coating:
-
Coat the wells of a 96-well microplate with recombinant human ICAM-1 at a concentration of 1-5 µg/mL in PBS.
-
Incubate the plate overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound ICAM-1.
-
Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells again three times with PBS.
-
-
Cell Preparation:
-
Culture the leukocytic cell line under standard conditions.
-
Label the cells with a fluorescent dye, such as Calcein-AM, according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay buffer (e.g., PBS with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibition Assay:
-
Prepare serial dilutions of the test inhibitors (this compound, anti-LFA-1 mAb, anti-ICAM-1 mAb) in the assay buffer.
-
Add the diluted inhibitors to the ICAM-1 coated wells.
-
Add the fluorescently labeled cells to the wells.
-
Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.
-
-
Quantification:
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of adhesion for each inhibitor concentration relative to the untreated control.
-
Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for a cell adhesion inhibition assay.
Conclusion
Both the small molecule inhibitor this compound and various monoclonal antibodies have demonstrated the ability to effectively block the LFA-1/ICAM-1 interaction. This compound offers the advantage of being orally active, which can be a significant benefit for chronic therapeutic use. Monoclonal antibodies, while requiring administration via injection, typically exhibit high target specificity and affinity. The choice between these modalities will depend on the specific therapeutic application, desired pharmacokinetic profile, and cost-effectiveness. Further direct comparative studies are warranted to fully elucidate the relative advantages of each approach in different disease contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. karger.com [karger.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Dose optimisation for Loss of Response to Vedolizumab- Pharmacokinetics and Immune Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, pharmacokinetics and biological activity of enlimomab (anti-ICAM-1 antibody): an open-label, dose escalation study in patients hospitalized for acute stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. Anti-ITGAL (Odulimomab)-MC-MMAF ADC - Creative Biolabs [creative-biolabs.com]
- 8. Efalizumab binding to the LFA-1 alphaL I domain blocks ICAM-1 binding via steric hindrance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efalizumab Overview - Creative Biolabs [creativebiolabs.net]
- 10. A dose-searching trial of an anti-LFA1 monoclonal antibody in first kidney transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small molecule LFA-1 antagonists compete with an anti-LFA-1 monoclonal antibody for binding to the CD11a I domain: development of a flow-cytometry-based receptor occupancy assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of RWJ 50271 in Blocking the LFA-1/ICAM-1 Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RWJ 50271, a selective inhibitor of the Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interaction, with other known small molecule inhibitors. The LFA-1/ICAM-1 pathway is a critical mediator of leukocyte adhesion, trafficking, and activation, making it a key target in various inflammatory and autoimmune diseases.[1][2] This document presents supporting experimental data, detailed methodologies for key assays, and visual representations of the signaling pathway and experimental workflows to objectively evaluate the performance and specificity of this compound.
Comparative Analysis of LFA-1/ICAM-1 Inhibitors
The potency of this compound and other selected small molecule inhibitors of the LFA-1/ICAM-1 interaction is summarized in the table below. It is important to note that the half-maximal inhibitory concentration (IC50) values are dependent on the specific cell type and assay conditions used in the studies.
| Compound | Target | IC50 | Cell Line | Assay Type | Reference |
| This compound | LFA-1/ICAM-1 | 5.0 μM | HL-60 (promyelocytic leukemia) | Cell Adhesion | [3] |
| 5.0 μM | Human and Murine NK cells | Cytotoxicity Assay | [3] | ||
| Lifitegrast (SAR 1118) | LFA-1/ICAM-1 | 2.98 nM | Jurkat (T-lymphocyte) | Cell Adhesion | [4][5] |
| BMS-587101 | LFA-1/ICAM-1 | 20 nM | HUVEC (endothelial cells) | T-cell Adhesion | |
| BIRT 377 | LFA-1/ICAM-1 | 2.6 μM | SKW3 (B-lymphocyte) | Cell Adhesion | [6] |
Specificity of this compound: this compound has demonstrated high selectivity for the LFA-1/ICAM-1 interaction. Studies have shown that it does not inhibit other related adhesion pathways, including Mac-1/ICAM-1, E-selectin/sialyl Lewis X, or VLA-4/VCAM-1, at concentrations up to 20 μM.[3] This specificity is crucial for minimizing off-target effects in therapeutic applications. Furthermore, this compound does not alter the expression levels of LFA-1 on the surface of HL-60 cells, indicating its mechanism of action is direct inhibition of the binding interaction.[3]
Experimental Protocols
Cell Adhesion Assay (Calcein-AM Based)
This protocol describes a common method to quantify the inhibition of LFA-1/ICAM-1 mediated cell adhesion using the fluorescent dye Calcein-AM.
Materials:
-
96-well black, clear-bottom microplates
-
Recombinant Human ICAM-1
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Calcein-AM
-
Leukocyte cell line expressing LFA-1 (e.g., HL-60, Jurkat)
-
Test compounds (e.g., this compound) and controls
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well microplate with Recombinant Human ICAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound ICAM-1.
-
Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Labeling:
-
Resuspend the leukocyte cell line in serum-free RPMI medium at a concentration of 1 x 10^6 cells/mL.
-
Add Calcein-AM to a final concentration of 5 µM and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with serum-free RPMI to remove excess dye.
-
Resuspend the labeled cells in assay buffer (e.g., RPMI with 0.5% BSA).
-
-
Adhesion Inhibition Assay:
-
Add the test compounds at various concentrations to the ICAM-1 coated wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Add the Calcein-AM labeled cells (e.g., 1 x 10^5 cells/well) to the wells.
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for cell adhesion.
-
Gently wash the wells three to four times with pre-warmed PBS to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity of the remaining adherent cells using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm).
-
-
Data Analysis:
-
Calculate the percentage of adhesion for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.
-
Flow Cytometry-Based LFA-1/ICAM-1 Binding Assay
This protocol outlines a method to assess the direct binding of ICAM-1 to LFA-1 on the cell surface and its inhibition by small molecules.
Materials:
-
Leukocyte cell line expressing LFA-1 (e.g., Jurkat)
-
Recombinant Human ICAM-1-Fc chimera
-
Fluorescently-labeled anti-human Fc antibody (e.g., FITC or PE conjugated)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Test compounds (e.g., this compound) and controls
-
Flow cytometer
Procedure:
-
Preparation of ICAM-1-Fc Complex:
-
Incubate the ICAM-1-Fc chimera with the fluorescently-labeled anti-human Fc antibody at a molar ratio of approximately 1:2 for 30 minutes on ice in the dark to form a fluorescent complex.
-
-
Cell Treatment:
-
Resuspend the LFA-1 expressing cells in FACS buffer.
-
Aliquot the cells into flow cytometry tubes.
-
Add the test compounds at various concentrations to the cell suspensions and incubate for 15-30 minutes at 4°C. Include a vehicle control.
-
-
Binding Reaction:
-
Add the pre-formed fluorescent ICAM-1-Fc complex to the cell suspensions.
-
Incubate for 30-60 minutes on ice in the dark.
-
-
Washing:
-
Wash the cells twice with cold FACS buffer to remove unbound ICAM-1-Fc complex.
-
-
Data Acquisition:
-
Resuspend the cells in FACS buffer.
-
Acquire the fluorescence data on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
-
Data Analysis:
-
Determine the mean fluorescence intensity (MFI) for each sample.
-
Calculate the percentage of inhibition of ICAM-1 binding for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.
-
Visualizing the LFA-1/ICAM-1 Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: LFA-1/ICAM-1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the Calcein-AM based cell adhesion assay.
This guide provides a framework for understanding and comparing the specificity and potency of this compound in the context of LFA-1/ICAM-1 inhibition. The provided data and protocols can serve as a valuable resource for researchers in the fields of immunology and drug discovery.
References
- 1. ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting ICAM-1/LFA-1 interaction for controlling autoimmune diseases: designing peptide and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal Practices for RWJ 50271 in a Research Environment
A comprehensive guide for the safe management and disposal of the investigational compound RWJ 50271, tailored for research scientists and drug development professionals.
The proper handling and disposal of laboratory chemicals are paramount to ensuring personnel safety and environmental protection. For the compound this compound, a selective inhibitor of LFA-1/ICAM-1 mediated cell adhesion, specific disposal instructions are contingent upon the Safety Data Sheet (SDS) provided by the manufacturer. Despite a thorough search for a specific SDS for this compound, a publicly available version could not be located. In the absence of a specific SDS, this guide provides a framework for the proper disposal of this compound based on general principles of laboratory safety and the chemical nature of its core structures: pyrazole and thiazole.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is presented below. This information is crucial for assessing potential hazards and determining the appropriate course of action for its disposal.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₇F₃N₄O₂S | [1][2][3] |
| Molecular Weight | 410.41 g/mol | [1][2][3] |
| Appearance | Solid | [1] |
| Purity | ≥97% to ≥99% (by HPLC) | [1][2][4] |
| CAS Number | 162112-37-0 | [1][2][3] |
| Intended Use | For laboratory research use only | [1][2][3] |
General Disposal Procedures for this compound
In the absence of a specific Safety Data Sheet for this compound, a conservative approach to its disposal is required. The following procedural steps are based on best practices for handling chemical waste in a laboratory setting and information regarding the disposal of related chemical classes.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is contaminated with other hazardous materials (e.g., solvents, other chemicals).
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Waste should be segregated based on its chemical compatibility and hazard class.
Step 2: Containerization and Labeling
-
Use Appropriate Containers: Collect waste this compound in a designated, properly sealed, and chemically resistant container. Ensure the container is compatible with the chemical properties of the waste.
-
Label Containers Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The accumulation start date must also be clearly visible.
Step 3: Storage
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the release of material in case of a leak.
Step 4: Disposal
-
Consult Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this compound. They will have established protocols for the disposal of research chemicals and can provide the necessary waste containers and labels.
-
Licensed Waste Hauler: The EHS department will arrange for the collection and disposal of the waste by a licensed hazardous waste management company. Never dispose of chemical waste down the drain or in the regular trash.
Experimental Protocols for Safe Handling
While specific experimental protocols for the disposal of this compound are not available, the following general laboratory procedures should be strictly adhered to when handling this compound:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Spill Response: In the event of a spill, follow your institution's established spill response procedures. Generally, this involves alerting others in the area, containing the spill with an appropriate absorbent material, and decontaminating the area. Report all spills to your EHS department.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates a general decision-making process for the disposal of a research chemical like this compound in a laboratory setting.
Caption: General workflow for the proper disposal of laboratory chemical waste.
Disclaimer: The information provided in this document is intended as a general guide for the safe handling and disposal of the research chemical this compound in the absence of a specific Safety Data Sheet. It is not a substitute for the official guidelines and regulations provided by your institution's Environmental Health and Safety department. Always consult with your EHS office for specific procedures and requirements for chemical waste disposal at your facility.
References
Personal protective equipment for handling RWJ 50271
For researchers, scientists, and drug development professionals working with RWJ 50271, a selective inhibitor of LFA-1/ICAM-1 mediated cell adhesion, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Chemical and Physical Properties
A clear understanding of the compound's properties is the first step in safe handling.
| Property | Value |
| Molecular Formula | C₁₈H₁₇F₃N₄O₂S |
| Molecular Weight | 410.41 g/mol |
| Appearance | Solid |
| Purity | ≥99% (HPLC)[1] |
| CAS Number | 162112-37-0[1] |
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not directly retrieved in the search, general principles for handling solid, biologically active small molecules of this nature should be applied. The following PPE is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Hand Protection | Nitrile or latex gloves. Change gloves frequently, especially if soiled. |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield may be necessary for operations with a higher risk of splashing. |
| Skin and Body Protection | A disposable, long-sleeved, closed-cuff gown with a back closure. This should not be worn outside the designated work area. |
| Respiratory Protection | For handling powders outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and the safety of laboratory personnel.
Handling Workflow
Caption: Workflow for the safe handling of this compound.
Storage:
-
Store at room temperature.[1]
-
Keep the container tightly closed.
-
Store in a designated, well-ventilated area away from incompatible materials.
Spill and Exposure Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
| Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For a solid spill, carefully sweep or scoop up the material to avoid creating dust. For a liquid spill, absorb with an inert material. Place all contaminated materials in a sealed container for disposal. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Disposal Pathway
Caption: Logical flow for the disposal of this compound waste.
Dispose of contents and container in accordance with all local, state, federal, and international regulations. Do not allow the product to enter drains.
This guidance is intended to supplement, not replace, formal laboratory safety training and institutional protocols. Always consult the specific Safety Data Sheet for the most detailed and up-to-date information before handling any chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
